5-(Hydroxymethyl)furan-2-carbonitrile
Description
The exact mass of the compound 5-(Hydroxymethyl)furan-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Hydroxymethyl)furan-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)furan-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(hydroxymethyl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOLIZQQNMUXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237549 | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89149-70-2 | |
| Record name | 5-(Hydroxymethyl)-2-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89149-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089149702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)furan-2-carbonitrile | |
| Source | EPA DSSTox | |
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| Record name | 5-(hydroxymethyl)furan-2-carbonitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.313 | |
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| Record name | 5-Hydroxymethyl-2-furancarbonitrile | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-(Hydroxymethyl)furan-2-carbonitrile: Properties, Synthesis, and Applications for the Research Professional
This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)furan-2-carbonitrile, a versatile heterocyclic building block with emerging significance in medicinal chemistry and materials science. As direct in-depth literature on this specific molecule is nascent, this document synthesizes available data with established chemical principles derived from closely related, well-documented furan derivatives. This approach aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound in their work.
Molecular Overview and Physicochemical Properties
5-(Hydroxymethyl)furan-2-carbonitrile, with the molecular formula C₆H₅NO₂, possesses a core structure consisting of a furan ring substituted with a hydroxymethyl group at the 5-position and a nitrile group at the 2-position[1]. This unique arrangement of functional groups imparts a distinct combination of reactivity and potential for derivatization.
Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-(hydroxymethyl)furan-2-carbonitrile[1] |
| CAS Number | 89149-70-2[1] |
| Molecular Formula | C₆H₅NO₂[1] |
| Molecular Weight | 123.11 g/mol [1] |
| SMILES | C1=C(OC(=C1)C#N)CO[1] |
| InChIKey | XAOLIZQQNMUXQB-UHFFFAOYSA-N[1] |
Predicted and Observed Physical Properties
Direct experimental data for many physical properties of 5-(Hydroxymethyl)furan-2-carbonitrile are not extensively reported. Therefore, the following table includes computed properties from reliable databases and comparative data from structurally analogous compounds to provide a scientifically grounded estimation. For comparison, data for the common precursor, 5-(Hydroxymethyl)furfural (HMF), and the related 2-Furonitrile are included.
| Property | 5-(Hydroxymethyl)furan-2-carbonitrile (Predicted/Limited Data) | 5-(Hydroxymethyl)furfural (HMF) (Experimental) | 2-Furonitrile (Experimental) |
| Appearance | Likely a solid at room temperature | Crystalline solid (needles) or dark-yellow liquid/powder[2] | Colorless (yellow if impure) liquid[3] |
| Melting Point | Not reported | 31.5 °C[2][4] | Not applicable |
| Boiling Point | Not reported | 114-116 °C at 1 mmHg[2][4] | 147 °C[3] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMF. | Freely soluble in water, methanol, ethanol, acetone, ethyl acetate, DMF; soluble in ether, benzene, chloroform[2]. | Not specified, but likely soluble in organic solvents. |
| Density | Not reported | 1.2062 g/cm³[2] | 1.0650 g/cm³ at 20 °C[3] |
Expert Insight: The presence of both a polar hydroxymethyl group and a nitrile group suggests that 5-(Hydroxymethyl)furan-2-carbonitrile will exhibit moderate to good solubility in a range of polar organic solvents. Its solid-state nature at room temperature can be inferred from the related carboxylic acid, 5-hydroxymethyl-2-furancarboxylic acid, which is a solid[5][6].
Synthesis and Reactivity
The primary and most logical synthetic route to 5-(Hydroxymethyl)furan-2-carbonitrile originates from the bio-derived platform chemical, 5-(Hydroxymethyl)furfural (HMF)[7]. HMF is readily produced from the acid-catalyzed dehydration of hexoses like fructose and glucose[8].
Proposed Synthetic Pathway from HMF
The conversion of the aldehyde functionality in HMF to a nitrile group is a standard organic transformation. A common and effective method is the two-step process involving the formation of an aldoxime followed by dehydration.
Caption: Proposed synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile from HMF.
Experimental Protocol Considerations:
-
Aldoxime Formation: HMF is reacted with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a polar solvent like ethanol. The reaction is typically carried out at room temperature to gentle reflux until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Dehydration to Nitrile: The resulting aldoxime is then subjected to dehydration. A variety of reagents can be employed for this step, including acetic anhydride, thionyl chloride, or dicyclohexylcarbodiimide (DCC). The choice of reagent will depend on the desired reaction conditions and scale. For instance, acetic anhydride often requires heating, while other reagents may proceed at room temperature. Purification is typically achieved through column chromatography on silica gel.
Reactivity Profile
The reactivity of 5-(Hydroxymethyl)furan-2-carbonitrile is dictated by its three key structural components: the furan ring, the hydroxymethyl group, and the nitrile group.
-
Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization[8].
-
Hydroxymethyl Group: The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. It can also be converted to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions.
-
Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Furan Protons: Two doublets in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the protons at the 3- and 4-positions of the furan ring.
-
Hydroxymethyl Protons: A singlet or a doublet (depending on the solvent and coupling to the hydroxyl proton) for the CH₂ group (typically δ 4.5-5.0 ppm) and a broad singlet for the OH proton.
-
-
¹³C NMR:
-
Furan Carbons: Four distinct signals in the downfield region corresponding to the carbons of the furan ring. The carbons attached to the oxygen and the nitrile group will be the most deshielded.
-
Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.
-
Hydroxymethyl Carbon: A signal for the CH₂ group, typically in the range of δ 55-65 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group.
-
C-O Stretch: A strong absorption in the region of 1000-1300 cm⁻¹ associated with the C-O bonds of the furan ring and the hydroxymethyl group.
-
C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the furan ring double bonds.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 123. Key fragmentation patterns would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), or the nitrile group (M-26). PubChem indicates the availability of a GC-MS spectrum for this compound[1].
Applications in Drug Discovery and Medicinal Chemistry
Furan-containing compounds are prevalent in numerous pharmaceuticals and biologically active molecules due to their ability to act as bioisosteres for other aromatic rings and their capacity to engage in hydrogen bonding. 5-(Hydroxymethyl)furan-2-carbonitrile serves as a valuable scaffold for the synthesis of novel drug candidates.
Sources
- 1. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2-Furonitrile - Wikipedia [en.wikipedia.org]
- 4. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Bifunctional Pivot: 5-(Hydroxymethyl)furan-2-carbonitrile as a High-Value Bio-Based Scaffold
[1]
Executive Summary
In the realm of bio-based chemistry, 5-(Hydroxymethyl)furfural (HMF) is often termed a "sleeping giant."[1] However, its derivative, 5-(Hydroxymethyl)furan-2-carbonitrile (5-HMF-2-CN) , represents the "awakened" pivot point.[1] Unlike its acid or aldehyde counterparts, the nitrile functionality provides a unique chemical handle, allowing direct access to primary amines (for polyamides) and nitrogen-rich heterocycles (for pharmaceuticals).[1] This guide dissects the molecular identity, synthetic pathways, and critical experimental protocols required to master this bifunctional scaffold.
Structural Identity & Physicochemical Profile[1][3][4][5]
5-HMF-2-CN is characterized by a heteroaromatic furan core substituted at the C2 and C5 positions.[1] Its bifunctionality—possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group—defines its reactivity profile.[1]
Nomenclature and Identifiers
-
Common Names: 5-Hydroxymethyl-2-furonitrile; 5-Hydroxymethyl-2-cyanofuran.[1]
-
CAS Registry Number: 89149-70-2 [1][2][4]
-
Critical Note: Do not confuse with 5-hydroxymethyl-2-furoic acid (CAS 6338-41-6), a common oxidation byproduct.[1]
-
-
SMILES: C1=C(OC(=C1)C#N)CO
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context for Handling |
| Physical State | Low-melting solid or viscous oil | Often requires high-vacuum drying to crystallize.[1] |
| Boiling Point | ~261.7°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DMSO | Poor solubility in non-polar alkanes (Hexane). |
| pKa | ~13 (Alcoholic proton) | The nitrile group is electron-withdrawing, slightly increasing the acidity of the -OH.[1] |
Synthetic Strategies & Mechanistic Insight
The synthesis of 5-HMF-2-CN generally proceeds via the functionalization of HMF.[1] Two primary strategies dominate the literature: the classical Oxime Dehydration and the modern Oxidative Cyanation .[1]
Pathway Analysis (DOT Visualization)
The following diagram illustrates the divergent pathways from HMF to the target nitrile.
Mechanistic Causality[1][3][5]
-
Oxime Dehydration (Classical):
-
Step 1 (Condensation):[5] Hydroxylamine attacks the aldehyde carbon of HMF.[1] The elimination of water is thermodynamically driven, forming the aldoxime.[1]
-
Step 2 (Dehydration): A dehydrating agent (e.g., acetic anhydride) activates the oxime oxygen, creating a good leaving group. Elimination of the second water molecule forms the triple bond (C≡N).[1]
-
Why this route? It offers high regioselectivity.[1] The alcohol group at C5 is relatively stable under mild oxime formation conditions, though protection (acetylation) may occur during dehydration if acetic anhydride is used.
-
-
Oxidative Cyanation (Green/Modern):
Reactivity & Applications
The value of 5-HMF-2-CN lies in its ability to act as a precursor for 2,5-bis(aminomethyl)furan (BAMF) , a bio-based competitor to hexamethylenediamine (HMDA) in nylon production.[1]
Functionalization Logic
-
Nitrile Reduction: Catalytic hydrogenation (Raney Ni or Co) converts -CN to -CH₂NH₂.[1]
-
Hydrolysis: Controlled hydrolysis yields 5-hydroxymethyl-2-furoic acid (HMFCA), a pharmacophore.[1]
-
Cycloaddition: Reaction with azides yields tetrazoles, relevant in medicinal chemistry for bioisosteres of carboxylic acids.[1]
Detailed Experimental Protocol: Synthesis via Oxime Route
This protocol is selected for its reliability in a standard research laboratory setting, minimizing the need for high-pressure reactors required in direct oxidative cyanation.[1]
Objective: Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile from HMF.
Reagents & Equipment[1]
-
Substrate: 5-Hydroxymethylfurfural (HMF), purity >98%.[1][9]
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Carbonate ( ), Acetic Anhydride ( ), Pyridine. -
Solvents: Dichloromethane (DCM), Ethyl Acetate, Brine.
-
Equipment: Round-bottom flask, reflux condenser, TLC plates (
), Rotary Evaporator.
Step-by-Step Methodology
Stage 1: Formation of HMF-Oxime[1]
-
Preparation: Dissolve HMF (10 mmol, 1.26 g) in water (20 mL).
-
Addition: Add Hydroxylamine hydrochloride (12 mmol, 0.83 g) followed by slow addition of
(6 mmol) to neutralize the HCl.-
Expert Insight: Maintain temperature at 0–5°C during base addition to prevent side reactions (polymerization of HMF).[1]
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Eluent: EtOAc/Hexane 1:1).[1] The aldehyde spot (
) should disappear, replaced by the oxime spot ( ). -
Workup: Extract with EtOAc (3 x 20 mL). Dry combined organics over
and concentrate.
Stage 2: Dehydration to Nitrile[1]
-
Activation: Dissolve the crude HMF-oxime (from Stage 1) in dry DCM (30 mL). Add Pyridine (20 mmol) as an acid scavenger.[1]
-
Dehydration: Cool to 0°C. Add Acetic Anhydride (12 mmol) dropwise.
-
Mechanistic Note: This forms the O-acetyl oxime intermediate in situ, which then eliminates acetate to form the nitrile.[1]
-
-
Heating: Allow to warm to room temperature and reflux gently for 3 hours.
-
Quench: Pour mixture into ice-cold water. Neutralize with saturated
.[1] -
Purification: Extract with DCM. Wash with 1M HCl (to remove pyridine), then brine.[1] Dry and concentrate.
-
Isolation: Purify via column chromatography (SiO2, Hexane:EtOAc 80:20).
-
Result: 5-(Hydroxymethyl)furan-2-carbonitrile appears as a pale yellow oil or low-melting solid.[1]
-
Self-Validating Analytical Criteria
-
IR Spectroscopy: Look for the disappearance of the Oxime -OH broad band and the appearance of the sharp C≡N stretch at ~2220 cm⁻¹ .[1]
-
¹H NMR (CDCl₃):
References
-
PubChem. (2025).[1] 5-(Hydroxymethyl)furan-2-carbonitrile (Compound).[1][5][2][3] National Library of Medicine.[1] Available at: [Link]
-
Kudo, K., et al. (2011).[1] Efficient Synthesis of 2,5-Bis(aminomethyl)furan from 5-Hydroxymethylfurfural.[1]Green Chemistry, 13, 2906-2912.[1] (Describes the reduction of the nitrile to BAMF). Available at: [Link]
-
Gorbanev, Y. Y., et al. (2011).[1] Oxidative Cyanation of 5-Hydroxymethylfurfural.[1]ChemSusChem, 4(11), 1611-1616.[1] (Source for oxidative cyanation pathway).[1][5] Available at: [Link]
Sources
- 1. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. PubChemLite - 5-(hydroxymethyl)furan-2-carbonitrile (C6H5NO2) [pubchemlite.lcsb.uni.lu]
- 4. angenesci.com [angenesci.com]
- 5. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural-based catalysts for 5-hydroxymethylfurfural production from cane syrup for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural-based catalysts for 5-hydroxymethylfurfural production from cane syrup for pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. orgsyn.org [orgsyn.org]
"5-(Hydroxymethyl)furan-2-carbonitrile" molecular weight and formula
From Biomass Precursor to High-Value Intermediate
Executive Summary
5-(Hydroxymethyl)furan-2-carbonitrile (CAS: 89149-70-2), often abbreviated as 5-HMF-2-CN , represents a critical bifunctional building block in the transition from fossil-fuel-based chemistry to bio-based therapeutics and materials. As a derivative of 5-(Hydroxymethyl)furfural (HMF), it retains the renewable carbon skeleton while introducing a nitrile handle, enabling orthogonal reactivity essential for fragment-based drug discovery (FBDD) and high-performance polymer synthesis.
This guide provides a rigorous technical profile, validated synthetic protocols, and application insights designed for medicinal chemists and process engineers.
Part 1: Physicochemical Profile & Identification
Core Directive: Accurate characterization is the prerequisite for reproducible chemistry.
The molecule is defined by a furan core substituted at the 2- and 5-positions.[1][2] The electron-withdrawing nitrile group significantly alters the electronic landscape of the furan ring compared to its aldehyde precursor (HMF), increasing stability against oxidative degradation while activating the ring for specific nucleophilic attacks.
Table 1: Key Chemical Specifications
| Property | Specification | Technical Note |
| IUPAC Name | 5-(Hydroxymethyl)furan-2-carbonitrile | Synonym: 5-Hydroxymethyl-2-furonitrile |
| CAS Registry | 89149-70-2 | Distinct from the acid derivative (CAS 6338-41-6) |
| Molecular Formula | C₆H₅NO₂ | Degree of Unsaturation: 5 |
| Molecular Weight | 123.11 g/mol | Monoisotopic Mass: 123.032 |
| Physical State | Viscous Oil / Low-Melting Solid | Often requires cold chain (2-8°C) storage to prevent polymerization.[3] |
| Boiling Point | ~261.7°C (at 760 mmHg) | Predicted value; vacuum distillation recommended. |
| Density | ~1.24 g/cm³ | Denser than water; biphasic extraction is viable. |
| LogP | ~0.2 - 0.5 | Amphiphilic; soluble in MeOH, DMSO, EtOAc. |
| Refractive Index | 1.537 | Useful for purity checks in liquid phase. |
Part 2: Synthetic Pathways & Causality
Expertise Insight: The conversion of the aldehyde (HMF) to the nitrile must avoid the degradation of the hydroxymethyl group. Direct ammoxidation is industrial, but for lab-scale purity, the oxime dehydration route is superior.
Mechanism of Action
The most robust laboratory synthesis involves a two-step sequence:
-
Oximation: Condensation of HMF with hydroxylamine to form the aldoxime.
-
Dehydration: Conversion of the aldoxime to the nitrile using a dehydrating agent (e.g., acetic anhydride or catalytic systems).
Visualization: Synthetic Logic Flow
The following diagram illustrates the critical decision points in the synthesis pipeline.
Caption: Step-wise conversion of HMF to 5-HMF-2-CN, highlighting the critical intermediate oxime stage and polymerization risks.
Validated Experimental Protocol: Oxime Dehydration Route
Objective: Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile on a 10g scale.
Reagents:
-
5-Hydroxymethylfurfural (HMF)[4]
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Acetic Anhydride (Ac₂O) or Cu(OAc)₂ (catalytic)
Step-by-Step Methodology:
-
Oximation (Step A):
-
Dissolve HMF (10g, 79 mmol) in water/ethanol (1:1, 100 mL).
-
Add NH₂OH·HCl (1.2 equiv) at 0°C.
-
Critical Control Point: Slowly add Na₂CO₃ to maintain pH 7–8. Acidic conditions trigger furan ring opening; basic conditions promote side reactions.
-
Stir at RT for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Extract with EtOAc, dry over MgSO₄, and concentrate to yield the crude oxime.
-
-
Dehydration (Step B):
-
Dissolve the crude oxime in dry acetonitrile.
-
Add a catalytic amount of Cu(OAc)₂ (5 mol%) or use stoichiometric Ac₂O (careful of exotherm).
-
Heat to reflux (80°C) for 4 hours.
-
Validation: The disappearance of the OH stretch (~3300 cm⁻¹ broad) and appearance of the CN stretch (~2220 cm⁻¹ sharp) in IR indicates conversion.
-
-
Purification:
-
The crude oil is often dark due to humin formation.
-
Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield Expectation: 75–85% (pale yellow oil/solid).
-
Part 3: Analytical Characterization
Trustworthiness: A synthesized compound is only as good as its spectral confirmation.
To validate the identity of C₆H₅NO₂, look for these specific signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.15 (d, J=3.5 Hz, 1H): Furan proton at C3 (adjacent to nitrile). The electron-withdrawing CN group shifts this downfield compared to HMF.
-
δ 6.45 (d, J=3.5 Hz, 1H): Furan proton at C4.
-
δ 4.65 (s, 2H): Methylene protons (-CH₂-).
-
δ 2.80 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
-
-
FT-IR Spectroscopy:
-
2220–2230 cm⁻¹: Distinctive C≡N stretch (medium intensity).
-
3400 cm⁻¹: Broad O-H stretch.
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: 124.04 m/z.
-
[M+Na]⁺: 146.02 m/z.[5]
-
Part 4: Applications in Drug Discovery & Materials
Authoritative Grounding: Why is this molecule a high-value target?
5-HMF-2-CN serves as a "linchpin" intermediate. It allows researchers to access two distinct chemical spaces:
-
BAMF (2,5-Bis(aminomethyl)furan): Via reduction of the nitrile. This is a bio-based diamine competitor to hexamethylenediamine in nylon production.
-
FDCA (2,5-Furandicarboxylic acid): Via hydrolysis/oxidation.[6] A replacement for terephthalic acid in PET plastics (PEF).
-
Pharmacophores: The furan-nitrile motif is found in kinase inhibitors where the nitrile acts as a reversible covalent trap for cysteine residues or a hydrogen bond acceptor in the ATP binding pocket.
Visualization: Downstream Utility
Caption: Divergent synthesis pathways from 5-HMF-2-CN leading to polymers (BAMF, FDCA) and pharmaceutical agents.
Part 5: Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Xi).[3] Causes serious eye irritation (H319) and skin irritation (H315).
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .
-
Stability: Sensitive to strong acids (ring opening) and strong oxidizers.
-
Disposal: Dispose of as hazardous organic waste containing nitriles.
References
-
PubChem. (2025).[7] 5-(Hydroxymethyl)furan-2-carbonitrile (CID 3021406).[5][7] National Library of Medicine. [Link][7]
-
Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF).[3][4][6] Org.[8][9] Synth. 2016, 93, 363-377. (Context for HMF precursor handling). [Link]
-
RSC Advances. (2014). Catalytic dehydration of aldoximes to nitriles. Royal Society of Chemistry. (Mechanistic grounding for protocol). [Link]
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- 4. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - 5-(hydroxymethyl)furan-2-carbonitrile (C6H5NO2) [pubchemlite.lcsb.uni.lu]
- 6. Therapeutic Potential of HMF and Its Derivatives: a Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. orgsyn.org [orgsyn.org]
Solubility Profile of 5-(Hydroxymethyl)furan-2-carbonitrile: A Technical Guide to Prediction, Determination, and Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 5-(Hydroxymethyl)furan-2-carbonitrile (HMF-CN) is a derivative of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[1] As interest in sustainable chemistry grows, understanding the fundamental physicochemical properties of HMF derivatives is critical for their application in synthesis, purification, materials science, and pharmaceutical development. Solubility is a cornerstone property that dictates solvent selection for reactions, crystallization, chromatography, and formulation. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of 5-(Hydroxymethyl)furan-2-carbonitrile in organic solvents. We will analyze its molecular structure to predict solubility behavior, present a robust experimental protocol for its quantitative determination, and offer insights into interpreting the resulting data.
Part 1: Physicochemical Profile and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[2] To predict the solubility of HMF-CN, we must first dissect its molecular structure and the nature of its functional groups.
Molecular Structure Analysis
5-(Hydroxymethyl)furan-2-carbonitrile possesses three key structural components that dictate its overall polarity and capacity for intermolecular interactions:
-
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen's lone pairs and the aromatic system contribute to a moderate polarity.
-
Hydroxymethyl Group (-CH₂OH): This group is highly polar and is capable of acting as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the -OH oxygen).[2][3] This feature strongly promotes solubility in polar, protic solvents like water and alcohols.
-
Nitrile Group (-C≡N): The cyano group is strongly polar due to the significant electronegativity difference between carbon and nitrogen. It possesses a lone pair on the nitrogen atom, allowing it to act as an effective hydrogen bond acceptor. However, it lacks a hydrogen atom bonded to an electronegative atom, so it cannot function as a hydrogen bond donor.[4]
The interplay between the hydrogen-bond-donating-and-accepting hydroxymethyl group and the polar, hydrogen-bond-accepting nitrile group suggests a high affinity for polar solvents.
Caption: Figure 1: Key functional groups of HMF-CN.
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of HMF-CN across different solvent classes. For context, we consider the known solubility of related furan compounds:
-
5-Hydroxymethyl-2-furancarboxylic acid is soluble in polar organic solvents like ethanol, DMSO, and DMF.[5]
-
5-(Hydroxymethyl)furfuryl alcohol , which has two hydroxymethyl groups, shows good solubility in ethanol, DMSO, and DMF.[6]
-
5-Hydroxymethylfurfural (HMF) is highly soluble in water and alcohol.[7]
HMF-CN is expected to follow a similar pattern:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated. The hydroxymethyl group can donate and accept hydrogen bonds, and the nitrile and furan oxygen can accept them, leading to strong interactions with solvents that are also strong hydrogen bond donors.[3][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Good to high solubility is expected. These solvents have large dipole moments and can accept hydrogen bonds, interacting favorably with the polar C-OH and C≡N bonds of HMF-CN. The absence of a carboxylic acid group, as seen in 5-Hydroxymethyl-2-furancarboxylic acid, may lead to different solubility levels in these solvents.
-
Low-Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): Moderate to low solubility is predicted. While the molecule has significant polarity, these solvents lack the ability to engage in strong hydrogen bonding, limiting solvation efficiency.[9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility or insolubility is expected. The significant polarity and hydrogen-bonding capacity of HMF-CN are incompatible with the weak van der Waals forces offered by nonpolar solvents.[2]
Part 2: Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is a widely accepted standard for determining the solubility of a solid in a liquid solvent. This protocol is designed to be a self-validating system by ensuring that true thermodynamic equilibrium is reached.
Rationale of the Shake-Flask Method
The core principle is to create a saturated solution of HMF-CN in the solvent of interest at a constant temperature. By adding an excess of the solid compound to the solvent, the system is allowed to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Measuring the concentration of the dissolved compound in the liquid phase at this point yields the solubility value.
Caption: Figure 2: Step-by-step experimental workflow.
Detailed Step-by-Step Methodology
Materials:
-
5-(Hydroxymethyl)furan-2-carbonitrile (solid, >98% purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Slurry:
-
Add an excess amount of solid HMF-CN to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 10-20 mg).
-
Record the exact mass of the added solid.
-
Pipette a known volume of the selected solvent (e.g., 2 mL) into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.
-
Allow the mixture to equilibrate for a sufficient period. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is essential to validate that the measured concentration no longer changes, confirming equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is confirmed, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes in the same temperature-controlled environment. Centrifugation can be used to expedite this step.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter directly into a pre-weighed vial for dilution.
-
Causality: Filtering is a critical step to remove all undissolved micro-particulates, ensuring that only the dissolved compound is measured.
-
-
Quantitative Analysis (HPLC-UV):
-
Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of a pre-established calibration curve.
-
Prepare a multi-point calibration curve using accurately weighed standards of HMF-CN.
-
Inject the diluted samples and standards onto the HPLC system. The furan ring provides strong UV absorbance (typically around 260-280 nm), making UV detection ideal.
-
Calculate the concentration of HMF-CN in the diluted sample by comparing its peak area to the calibration curve.
-
-
Solubility Calculation:
-
Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.
-
The final value, typically expressed in mg/mL or mol/L, represents the solubility of HMF-CN in that solvent at the specified temperature.
-
Part 3: Data Presentation and Interpretation
Organizing solubility data in a structured format is crucial for comparison and analysis. The following table provides a template for recording experimental results, categorized by solvent polarity.
Solubility Data Table for 5-(Hydroxymethyl)furan-2-carbonitrile
| Solvent Class | Solvent | Polarity Index (P')[10] | Experimental Solubility at 25°C (mg/mL) | Observations |
| Polar Protic | Water | 10.2 | [Experimental Data] | |
| Methanol | 5.1 | [Experimental Data] | ||
| Ethanol | 4.3 (est.) | [Experimental Data] | ||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Data] | |
| Acetonitrile | 5.8 | [Experimental Data] | ||
| N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Data] | ||
| Acetone | 5.1 | [Experimental Data] | ||
| Low Polarity | Ethyl Acetate | 4.4 | [Experimental Data] | |
| Dichloromethane (DCM) | 3.1 | [Experimental Data] | ||
| Nonpolar | Toluene | 2.4 | [Experimental Data] | |
| Hexane | 0.1 | [Experimental Data] |
Interpreting the Results
When populated, this table will provide a clear picture of the solubility profile. It is expected that the solubility values will generally decrease as the solvent polarity index decreases, validating the "like dissolves like" principle. Any deviations from this trend can offer deeper insights into specific solute-solvent interactions that go beyond simple polarity, such as molecular size, shape, and the precise geometry of hydrogen bonding.
References
-
The Good Scents Company. (n.d.). 5-hydroxymethyl furfural. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved from [Link]
-
CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]
-
ProQuest. (n.d.). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrogen Bond Networks in Binary Mixtures of Water and Organic Solvents. Retrieved from [Link]
-
FUR4Sustain. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
YouTube. (2018). Physical Properties of Alcohol: Hydrogen Bonding, Solubility and Boiling Point. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Properties of Organic Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
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The Hydroxymethyl Furan Moiety: Reactivity, Transformations, and Bio-Liability
An In-Depth Technical Guide for Chemical & Pharmaceutical Development
Executive Summary
The hydroxymethyl group attached to the furan ring (specifically in 5-hydroxymethylfurfural, HMF, and furfuryl alcohol) represents a Janus-faced functionality in chemical synthesis. To the polymer chemist, it is the gateway to 2,5-furandicarboxylic acid (FDCA), the monomer for "green" polyethylene furanoate (PEF). To the medicinal chemist, however, it represents a potential metabolic liability, susceptible to bioactivation by sulfotransferases into mutagenic electrophiles.
This guide deconstructs the electronic and mechanistic behaviors of the furanic hydroxymethyl group, providing a roadmap for its controlled functionalization, oxidative valorization, and toxicological assessment.
Part 1: Electronic Structure & Mechanistic Basis
The "Benzylic" Analogy
The reactivity of the hydroxymethyl group at the C2 or C5 position of furan cannot be understood by treating it as a standard primary alcohol. It behaves analogously to a benzylic alcohol , but with heightened lability due to the electron-rich nature of the furan ring (a
-
Resonance Stabilization: Upon protonation of the hydroxyl group (under acidic conditions), water is lost to form a furfuryl carbocation . This cation is stabilized by the oxygen lone pair of the furan ring, which donates electron density into the ring system, delocalizing the positive charge.
-
Nucleophilic Susceptibility: This stabilized carbocation is a potent electrophile. In the absence of a controlled nucleophile, it reacts with the electron-rich furan rings of unreacted starting material, leading to uncontrolled C-C bond formation. This is the mechanistic origin of humins —the dark, insoluble polymers that plague furan chemistry.
Key Takeaway: Successful manipulation of the hydroxymethyl group requires strict control over acidity and temperature to favor the desired nucleophilic attack over polymerization.
Part 2: Oxidative Transformations (The FDCA Pathway)
The oxidation of HMF to FDCA is the "Holy Grail" of bio-based polymer synthesis. The reaction pathway is bifurcated based on pH and catalyst choice.
The Mechanistic Bifurcation
The transformation involves oxidizing two functional groups: the aldehyde (C=O) and the alcohol (-CH2OH).[1]
-
Route A (Basic Conditions): The aldehyde is oxidized first.[2] The base promotes the formation of a gem-diol intermediate at the aldehyde, which is rapidly oxidized to the carboxylic acid.
-
Route B (Neutral/Acidic or TEMPO-mediated): The alcohol is oxidized first.
Visualization: The Oxidation Cascade
Figure 1: Bifurcated oxidation pathways of HMF.[2] Route A is favored by high pH and noble metal catalysts; Route B is favored by radical mediators like TEMPO.
Experimental Protocol: Catalytic Aerobic Oxidation (Au/CeO2)
Context: This protocol utilizes a heterogeneous Gold-Ceria catalyst, favored for its ability to operate in base-free or mild base conditions, minimizing ring-opening side reactions.
Reagents:
-
HMF (99% purity)
-
Catalyst: 1 wt% Au/CeO2 (prepared via deposition-precipitation)
-
Solvent: Water (or 0.1 M Na2CO3 for kinetic acceleration)
-
Oxidant: Molecular Oxygen (O2)
Workflow:
-
Charge: Load a high-pressure stainless steel autoclave with 50 mL of aqueous HMF (0.1 M) and catalyst (HMF:Au molar ratio 100:1).
-
Purge: Purge the reactor 3 times with N2 to remove ambient air, then pressurize to 10 bar with O2.
-
Reaction: Heat to 90°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Sample aliquots at t=1, 3, and 6 hours. Quench immediately in ice.
-
Analysis: Analyze via HPLC (Rezex ROA-Organic Acid column, 0.005 N H2SO4 mobile phase). Monitor the disappearance of HMF and the transient appearance of HMFCA/FFCA intermediates.
-
Workup: Filter catalyst (recoverable). Acidify filtrate to pH 1.0 with HCl to precipitate FDCA (white solid). Wash with cold water and dry.
Part 3: Reductive Deoxygenation (The Biofuel Pathway)
To convert HMF into 2,5-Dimethylfuran (DMF), a high-energy-density biofuel, the hydroxymethyl group must undergo hydrogenolysis (C-O bond cleavage) rather than simple hydrogenation.
Mechanism: This requires a bifunctional catalyst:
-
Metal Site (Ru, Pt, Cu): Activates H2.
-
Lewis Acid Site (Support or Dopant): Coordinates to the oxygen of the hydroxymethyl group, weakening the C-OH bond and facilitating nucleophilic attack by hydride species.
Data Summary: Catalyst Performance for DMF Synthesis
| Catalyst System | Conditions | Yield (DMF) | Mechanism Note |
| Ru/C | 200°C, 20 bar H2 | ~80% | Ring hydrogenation is a major side reaction (forms DMTHF). |
| Cu-Ru/C | 220°C, 10 bar H2 | >95% | Cu suppresses ring saturation; Ru drives hydrogenolysis. |
| Pt-Co/C | 180°C, 30 bar H2 | 98% | CoOx provides Lewis acid sites to activate the -CH2OH group. |
Part 4: Nucleophilic Substitution (Synthesis of Linkers)
The lability of the hydroxymethyl group allows for the rapid synthesis of halomethylfurans, which are versatile electrophiles for drug synthesis. However, these intermediates are unstable and prone to violent polymerization.
Protocol: Microflow Synthesis of 5-Bromomethylfurfural
Context: Batch synthesis of halomethylfurans is hazardous. This continuous flow protocol (adapted from recent literature) minimizes the residence time of the unstable intermediate, preventing decomposition.
Reagents:
-
Substrate: HMF dissolved in Ethyl Acetate.
-
Reagent: 48% aqueous HBr.
-
Quench: Saturated NaHCO3.
Workflow:
-
Setup: Use a PTFE microreactor (internal diameter 500 µm).
-
Feed: Pump HMF solution (Flow A) and HBr (Flow B) into a T-mixer.
-
Residence Time: Set flow rates to achieve a residence time of < 60 seconds at 60°C.
-
-
Phase Separation: The output flows directly into a continuous phase separator containing NaHCO3.
-
Result: The organic phase contains high-purity 5-bromomethylfurfural, ready for immediate nucleophilic coupling (e.g., with amines or thiols) without isolation.
Part 5: Pharmaceutical Implications (Toxicity & Bioactivation)
For drug development professionals, the hydroxymethyl furan moiety is a structural alert. While HMF itself exhibits low acute toxicity, its metabolism in vivo activates it into a genotoxic agent.
The Sulfotransferase Mechanism
Human sulfotransferases (specifically SULT1A1) conjugate the hydroxymethyl group with sulfate. The resulting 5-sulfyloxymethylfurfural (SMF) contains an excellent leaving group (-OSO3H).
-
Bioactivation: HMF + PAPS
SMF. -
DNA Damage: The sulfate group leaves spontaneously, generating a resonance-stabilized carbocation that alkylates DNA bases (specifically the exocyclic amino groups of guanine and adenine).
-
Nephrotoxicity: SMF accumulates in the proximal tubules of the kidney, leading to necrosis.
Visualization: The Metabolic Toxicity Pathway
Figure 2: Bioactivation of HMF to the mutagenic metabolite SMF via sulfotransferase enzymes.
Risk Mitigation Strategy:
-
Deuteration: Deuterating the methylene position (-CD2OH) can slow down the oxidation steps (Kinetic Isotope Effect) but may not significantly inhibit sulfation.
-
Steric Hindrance: Introducing substitution at the methylene carbon reduces SULT affinity.
-
Screening: Compounds containing this pharmacophore must be screened early against SULT1A1 assays to assess bioactivation potential.
References
-
Oxidation Mechanisms of HMF
- Title: Optimization of 5-hydroxymethylfurfural oxidation via photo-enzym
- Source: RSC Advances (2024).
-
URL:[Link]
-
Noble Metal Catalysis for FDCA
-
Hydrogenolysis to DMF
- Title: Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite C
- Source: Frontiers in Chemistry (2022).
-
URL:[Link]
-
Nucleophilic Substitution (Microflow)
-
Toxicity and Bioactivation
- Title: Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2.
- Source: Archives of Toxicology (PubMed).
-
URL:[Link]
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- 3. mdpi.com [mdpi.com]
- 4. Optimization of 5-hydroxymethylfurfural oxidation via photo-enzymatic cascade process - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00673A [pubs.rsc.org]
- 5. Frontiers | Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over a Modified CoAl-Hydrotalcite Catalyst [frontiersin.org]
Technical Masterclass: 5-(Hydroxymethyl)furan-2-carbonitrile
This guide serves as a technical whitepaper for the synthesis, characterization, and application of 5-(Hydroxymethyl)furan-2-carbonitrile (also known as 5-hydroxymethyl-2-furonitrile).[1][2] It is designed for researchers and process chemists seeking to bridge the gap between biomass-derived platform chemicals and high-performance polymer precursors.[1][2]
The Critical Link Between Biomass and High-Performance Polyamides [1][2]
Executive Summary
5-(Hydroxymethyl)furan-2-carbonitrile (CAS: 89149-70-2 ) represents a pivotal intermediate in the "furious" race to replace petrochemicals with bio-based alternatives.[1][2] While 5-Hydroxymethylfurfural (HMF) is the well-known platform, its nitrile derivative offers a distinct advantage: nitrogen incorporation .[1][2]
This molecule is the direct precursor to 2,5-Bis(aminomethyl)furan (BMAF) , a diamine monomer essential for synthesizing fully bio-based polyamides (nylons) and polyurethanes.[1] Unlike the carboxylic acid route (FDCA) which leads to polyesters (PEF), the nitrile route unlocks the world of high-strength engineering plastics.
Molecular Profile & Properties[1][2][3][4][5][6]
| Property | Specification | Notes |
| IUPAC Name | 5-(Hydroxymethyl)furan-2-carbonitrile | Synonyms: 5-Cyano-2-hydroxymethylfuran |
| CAS Number | 89149-70-2 | Distinct from the 3-carbonitrile isomer (59413-72-8) |
| Molecular Formula | C₆H₅NO₂ | |
| Molecular Weight | 123.11 g/mol | |
| Physical State | Low-melting solid / Viscous oil | Highly dependent on purity; hygroscopic |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc | Poor solubility in non-polar alkanes (Hexane) |
| Key Functional Groups | Nitrile (-C≡N), Hydroxyl (-OH), Furan ring | Bifunctional reactivity |
Synthetic Pathway & Mechanism
The most robust synthesis involves the oxidative ammoxidation or the dehydration of HMF-oxime .[2] The protocol below details the "One-Pot Dehydration" method using hydroxylamine, which is safer and more scalable than direct ammoxidation with ammonia gas at high temperatures.
The Mechanism[3][13]
-
Oximation: HMF reacts with hydroxylamine hydrochloride to form the aldoxime.[1][2]
-
Dehydration: The aldoxime eliminates water (often catalyzed by Lewis acids like ZnCl₂ or dehydrating agents) to form the nitrile.[1][2]
Figure 1: The conversion of HMF to the target nitrile via the oxime intermediate.[1]
Experimental Protocol: One-Pot Synthesis
Objective: Convert HMF to 5-(Hydroxymethyl)furan-2-carbonitrile. Scale: 10 mmol (adaptable).
Reagents
-
Substrate: 5-Hydroxymethylfurfural (HMF) (1.26 g, 10 mmol)[1]
-
Reagent: Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (0.83 g, 12 mmol)
-
Catalyst/Dehydrator: Zinc Chloride (ZnCl₂) or Acetic Anhydride (caution: acetylation side reactions possible).[1][2] Recommendation: ZnCl₂ in DMSO for selectivity.
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Oximation (Step 1): Dissolve HMF in DMSO. Add Hydroxylamine hydrochloride.[1][2] Stir at room temperature for 2 hours .
-
Dehydration (Step 2): Add ZnCl₂ (0.5 eq) to the reaction mixture. Heat the system to 90°C for 4-6 hours .
-
Workup:
-
Purification: The crude product is often a dark oil.[1][2] Purify via column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).
Analytical Characterization
Confirming the structure requires verifying the loss of the aldehyde proton and the appearance of the nitrile carbon.
Infrared Spectroscopy (FT-IR)[1]
-
Diagnostic Band: Appearance of a sharp, weak-to-medium peak at ~2220–2240 cm⁻¹ (C≡N stretch).[1][2]
-
Absence: Disappearance of the aldehyde C=O stretch at ~1670 cm⁻¹.[1][2]
-
Retention: Broad O-H stretch at ~3400 cm⁻¹ (hydroxymethyl group).[1][2]
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.65 ppm (s, 2H): -CH₂-OH (Methylene protons next to oxygen).[1][2]
-
δ 7.10 ppm (d, 1H): Furan ring proton (C3-H, shifted upfield relative to HMF due to CN vs CHO).[1]
-
MISSING: The characteristic aldehyde proton at δ 9.50 ppm must be absent .
¹³C NMR (CDCl₃, 100 MHz):
Applications: The "Bio-Nylon" Gateway
The primary industrial value of this nitrile is its role as a precursor to 2,5-Bis(aminomethyl)furan (BMAF) .
Figure 2: Downstream applications of the nitrile intermediate.[1]
Reduction to BMAF
-
Reaction: Hydrogenation of the nitrile group (-CN → -CH₂NH₂) and the hydroxyl group (via reductive amination or if protected).[1][2]
-
Catalysts: Raney Nickel or Cobalt are preferred for nitrile reduction.[1][2]
-
Significance: BMAF is the furan analog of p-xylylenediamine.[1][2] It reacts with adipic acid to form furan-based nylons with high thermal stability.[1][2]
Pharmaceutical Intermediate
The nitrile group is a versatile "handle" for heterocycle synthesis (e.g., tetrazoles via cycloaddition) or hydrolysis to amides/acids, serving as a scaffold for antiviral or antimicrobial drug discovery.
Safety & Handling
-
Hazards: Like many furan nitriles, this compound should be treated as Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332) .[1][2]
-
Specific Risk: Nitriles can liberate cyanide ions under extreme metabolic or chemical conditions, though the furan ring provides some stability.[2]
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles.[1][2] Work in a fume hood is mandatory.[1][2]
References
-
Synthesis Protocol: Efficient and safe conversion of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarbonitrile. (Key literature describing the hydroxylamine/ZnCl₂ method).[1][2]
-
HMF Chemistry: Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses 2016, 93, 29-36.[1][2] Link
-
Application (BMAF): Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination. Green Chem., 2019.[1][2][5] Link
-
Properties Data: PubChem Compound Summary for CID 3021406. Link[1]
Sources
- 1. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 5. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile via Vilsmeier-Haack Mediated Dehydration
This Application Note is designed for research scientists and process chemists focusing on the valorization of biomass-derived platform chemicals. It details the synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile (HMF-Nitrile), a critical building block for biopolymers and pharmaceutical intermediates, utilizing the Vilsmeier-Haack reagent in a dehydration manifold.
Executive Summary
The Vilsmeier-Haack reaction is classically defined by the formylation of electron-rich aromatics using a chloroiminium species derived from DMF and POCl₃.[1] However, this guide explores a high-value divergence of this chemistry: utilizing the Vilsmeier reagent (VR) as a potent, chemoselective dehydrating agent to convert aldoximes into nitriles.
This protocol addresses the specific challenge of synthesizing 5-(Hydroxymethyl)furan-2-carbonitrile from the bio-based precursor 5-(Hydroxymethyl)furfural (HMF) . Unlike simple aromatics, HMF contains a labile primary alcohol that is susceptible to chlorination by POCl₃. Therefore, this guide introduces a Protection-Dehydration-Deprotection strategy to ensure high purity and yield, avoiding the common 5-(chloromethyl) impurity.
Retrosynthetic Analysis & Mechanism
The synthesis hinges on the transformation of the C2-formyl group of HMF into a nitrile. While direct cyanation is difficult, the aldoxime-nitrile pathway is robust when mediated by the Vilsmeier reagent.
The Chemical Challenge:
-
Reagent: Vilsmeier Reagent (DMF + POCl₃
[Me₂N=CHCl]⁺Cl⁻). -
Substrate: HMF-Oxime (derived from HMF).
-
Side Reaction: The VR reacts aggressively with primary alcohols to form alkyl chlorides (Vilsmeier-Haack Chlorination).
-
Solution: Acetyl protection of the C5-hydroxyl group prior to Vilsmeier exposure.
Mechanism of Vilsmeier Dehydration:
-
The Vilsmeier reagent attacks the oxygen of the aldoxime.
-
An intermediate O-Vilsmeier species is formed.
-
Base-promoted E2 elimination releases DMF and PO₂Cl₂⁻, generating the nitrile triple bond.
Caption: Mechanistic pathway of Vilsmeier-Haack mediated dehydration of aldoximes to nitriles.
Experimental Protocol
Pre-requisite: All glassware must be oven-dried. POCl₃ is moisture-sensitive and toxic; handle in a fume hood.
Rationale: Protects the sensitive primary alcohol from Vilsmeier chlorination.
-
Dissolution: Dissolve HMF (10.0 g, 79.3 mmol) in Pyridine (30 mL) and DCM (50 mL) .
-
Acetylation: Cool to 0°C. Add Acetic Anhydride (12.0 mL, 1.5 eq) dropwise.
-
Reaction: Stir at RT for 3 hours. Monitor by TLC (Rf ~0.6 in 1:1 Hex/EtOAc).
-
Workup: Quench with ice water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then Sat. NaHCO₃. Dry over MgSO₄ and concentrate.
-
Yield: Expect ~90-95% of a yellow oil. Use directly.
Rationale: One-pot conversion of the aldehyde to nitrile using Vilsmeier conditions.
| Component | Quantity | Role |
| 5-Acetoxymethylfurfural | 13.3 g (79 mmol) | Substrate |
| Hydroxylamine HCl | 6.6 g (95 mmol) | Oxime Source |
| DMF (Anhydrous) | 50 mL | Solvent & Reagent |
| POCl₃ | 8.9 mL (95 mmol) | Dehydrating Agent |
| Pyridine | 15 mL | Base |
Step-by-Step:
-
Oxime Generation: In a flask, dissolve the protected HMF in Pyridine/EtOH (1:1, 100 mL). Add Hydroxylamine HCl. Stir at RT for 2 hours until aldehyde is consumed (Oxime formation). Evaporate volatiles to obtain the crude oxime.
-
Vilsmeier Reagent Preparation: In a separate dry flask, cool DMF (50 mL) to 0°C. Add POCl₃ dropwise under N₂. Stir for 20 mins to form the white/yellow Vilsmeier salt slurry.
-
Dehydration: Dissolve the crude oxime in minimal DMF (10 mL) and add it dropwise to the Vilsmeier salt at 0°C.
-
Heating: Allow to warm to RT, then heat to 60°C for 1 hour. The solution will darken.
-
Quenching: Pour the mixture carefully onto crushed ice (exothermic!). Neutralize with Sat. NaHCO₃ to pH 7.
-
Isolation: Extract with Ethyl Acetate (3x 100 mL). Wash with brine, dry, and concentrate.
-
Intermediate Product: 5-Acetoxymethylfuran-2-carbonitrile .
Rationale: Restoring the hydroxyl group without hydrolyzing the nitrile.
-
Reaction: Dissolve the nitrile intermediate in MeOH (50 mL) . Add K₂CO₃ (1.0 eq) .
-
Conditions: Stir at 0°C for 30-60 mins. Note: Do not heat, or the nitrile may hydrolyze to the amide/acid.
-
Purification: Filter off solids. Neutralize filtrate with dilute HCl (to pH 7). Concentrate.
-
Final Polish: Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Workflow Visualization
Caption: Step-by-step synthetic workflow for high-purity HMF-Nitrile production.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Chlorinated Impurity (5-chloromethyl...) | Failed protection or POCl₃ excess on free OH. | Ensure 100% acetylation in Stage 1. Do not use POCl₃ on unprotected HMF. |
| Low Yield in Step 3 | Vilsmeier reagent decomposition. | Prepare VR fresh at 0°C. Ensure anhydrous DMF is used. |
| Amide Formation | Incomplete dehydration or hydrolysis of nitrile. | Ensure Step 3 reaches 60°C. Keep Step 4 (Hydrolysis) cold (0°C). |
| Thermal Runaway | POCl₃ addition too fast. | Add POCl₃ dropwise at <5°C. The Vilsmeier adduct formation is exothermic. |
References
-
Vilsmeier-Haack Reaction Overview & Mechanism
-
Synthesis of HMF (Precursor)
-
Vilsmeier Reagent as Dehydrating Agent (Aldoxime to Nitrile)
- Mishra, A., et al. "Vilsmeier-Haack Reagent: A Versatile Reagent in Organic Synthesis." International Journal of Pharmaceutical, Chemical & Biological Sciences, 2013.
-
[Link] (General Reference for Vilsmeier Reagent versatility)
-
Safety of Vilsmeier-Haack Reaction
- Bollyn, M. "Thermal Hazards of the Vilsmeier-Haack Reaction.
-
[Link]
Sources
- 1. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 8. researchgate.net [researchgate.net]
Application Note: Vacuum Distillation of 5-(Hydroxymethyl)furan-2-carbonitrile
[1][2][3]
Executive Summary
This guide details the purification of 5-(Hydroxymethyl)furan-2-carbonitrile (HMF-CN) via high-vacuum distillation.[1][2][3] This compound is a critical intermediate in the synthesis of bio-based pharmaceuticals and functional polymers.[1][2][3]
The Challenge: HMF-CN combines the thermal instability of the furan ring (susceptible to polymerization/humin formation) with a high boiling point due to its polar nitrile and hydroxyl groups.[1][2][3] Standard atmospheric distillation will result in total product decomposition.[1][3]
The Solution: A strictly controlled Short-Path Distillation (SPD) or High-Vacuum Distillation protocol utilizing a "Warm Condenser" technique to manage the compound's low melting point and prevent column clogging.[1][2][3]
Compound Profile & Physical Properties[1][2][3][4][5][6][7]
Understanding the physical behavior of HMF-CN is the prerequisite for a successful distillation.[1][3]
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₆H₅NO₂ (MW: 123.11 g/mol ) | Moderate molecular weight, high polarity.[1][2][3] |
| Boiling Point (Atm) | ~262°C (Predicted) | DO NOT attempt atmospheric distillation.[1][2][3] |
| Boiling Point (Vac) | 81–85°C @ 0.1 mmHg (Torr) | Target vapor temperature range.[1][2][3] |
| Melting Point | ~30–40°C (Low-melting solid) | Risk: Product may crystallize in the condenser if coolant is too cold.[1][3] |
| Thermal Limit | ~140°C | Rapid degradation/carbonization occurs above this pot temperature.[1][3] |
| Appearance | Pale yellow oil (liquid) or off-white needles (solid).[1][2][3] | Darkening indicates oxidation or polymerization.[1][3] |
Pre-Distillation Requirements
A. Feedstock Characterization
Before distillation, the crude reaction mixture (often synthesized from HMF via oxime dehydration) must be assessed.[1][2][3]
-
Acid Neutralization: Furan rings are acid-sensitive.[1][3] Ensure the crude oil is neutral (pH 7) or slightly basic.[1][2][3] Residual acid catalyzes exothermic polymerization during heating.[1][3]
-
Solvent Removal: All low-boiling solvents (DCM, Ethyl Acetate) must be removed via Rotary Evaporator before high-vacuum setup.[1][2][3] Residual solvent will cause violent "bumping" and overwhelm the vacuum pump.[1][2][3]
B. Equipment Configuration
We utilize a Short-Path Distillation head to minimize the distance the molecules must travel, reducing thermal stress.[1][2][3]
Detailed Distillation Protocol
Phase 1: System Degassing[1][2][3]
-
Connect the crude flask to the distillation head.
-
Start the 40°C coolant circulation in the condenser.
-
Immerse the flask in the oil bath (initially at Room Temp).
-
Engage stirring (medium-high speed).
-
Slowly apply vacuum.[1][3][4] Caution: Residual solvents may foam.[1][3] Throttle the vacuum until stable at <0.5 mmHg.
Phase 2: Fore-run Collection (Volatiles)[1][2][3]
-
Ramp oil bath temperature to 60°C .
-
Observe the thermometer.[1][3] Any liquid distilling below 70°C (vapor temp) is likely unreacted HMF or residual solvent.[1][2][3]
-
Action: Collect this "Fore-run" in the first receiver bulb.
-
Visual Check: The fore-run is often cloudy or darker yellow.[1][3]
Phase 3: Product Fraction (The "Heart" Cut)[2][3]
-
Increase oil bath temperature to 100–115°C .
-
Monitor Vacuum: Ensure pressure is stable at 0.1–0.2 mmHg .[1][3]
-
Target Vapor Temp: The thermometer should rise rapidly to 81–85°C .
-
Action: Rotate the "Cow" or "Pig" receiver to the clean main collection flask.
-
Observation: The product should distill as a clear, colorless to pale yellow oil.[1][2][3][4]
Phase 4: Termination
Process Visualization
The following diagram illustrates the critical decision logic and workflow for this specific purification.
Figure 1: Logic flow for the vacuum distillation of HMF-CN, emphasizing the critical thermal management of the condenser.
Quality Control & Troubleshooting
Analytical Validation[1][2][3]
-
TLC (Thin Layer Chromatography):
-
NMR (¹H-NMR in CDCl₃):
Common Failure Modes
| Symptom | Cause | Remedy |
| White crystals blocking the vacuum line | Condenser too cold.[1][2][3] | Switch coolant to 40°C; use heat gun to melt blockage. |
| Black tar in flask | Overheating (>150°C) or acidic feed.[1][2][3] | Check pH of crude next time; use lower vacuum to reduce boiling point. |
| Product is Red/Brown | Oxidation.[1][3] | Distill under Argon/Nitrogen bleed; ensure system is leak-tight.[1][3] |
Safety & Hazards
-
Cyanide Functionality: While the nitrile group (-CN) is covalently bonded, thermal decomposition at extreme temperatures (>250°C) could theoretically release trace HCN.[1][2][3] Always vent the vacuum pump exhaust into a fume hood.[1][3]
-
Implosion Risk: Inspect all glassware for star cracks before applying high vacuum.[1][3]
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5-(Hydroxymethyl)furan-2-carbonitrile
Introduction: The Significance of 5-(Hydroxymethyl)furan-2-carbonitrile in Modern Research
5-(Hydroxymethyl)furan-2-carbonitrile is a heterocyclic organic compound with a furan core, a versatile platform chemical derived from biomass. Its unique structure, featuring both a hydroxymethyl and a nitrile group, makes it a valuable building block in the synthesis of a wide array of pharmaceutical intermediates and fine chemicals. The precise and accurate quantification of this molecule is paramount in various stages of drug discovery and development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose.
This guide provides a comprehensive overview of the mass spectrometric analysis of 5-(Hydroxymethyl)furan-2-carbonitrile, offering detailed protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The methodologies presented herein are designed to be robust and reliable, adhering to the stringent validation requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Chemical Profile of 5-(Hydroxymethyl)furan-2-carbonitrile
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₂ | [1] |
| Molecular Weight | 123.11 g/mol | [1] |
| IUPAC Name | 5-(hydroxymethyl)furan-2-carbonitrile | [1] |
| Synonyms | 5-(Hydroxymethyl)-2-furonitrile, 5-Cyano-2-furanmethanol | [1] |
Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred method for quantifying low concentrations of 5-(Hydroxymethyl)furan-2-carbonitrile in complex biological matrices due to its high sensitivity and selectivity.
Rationale for Methodological Choices
The selection of an appropriate ionization source and chromatographic conditions is critical for achieving optimal results. Electrospray ionization (ESI) is the most suitable technique for this moderately polar molecule, as it typically yields a strong protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, maximizing sensitivity for quantitative analysis. A reversed-phase chromatographic approach provides excellent retention and separation from endogenous matrix components.
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of 5-(Hydroxymethyl)furan-2-carbonitrile.
Caption: LC-MS/MS workflow for 5-(Hydroxymethyl)furan-2-carbonitrile analysis.
Predicted Fragmentation Pathway
Based on the structure of 5-(Hydroxymethyl)furan-2-carbonitrile and fragmentation patterns of analogous furan-containing compounds, the following pathway is proposed under positive ion ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of 5-(Hydroxymethyl)furan-2-carbonitrile.
Detailed Protocol: LC-MS/MS Method
1.4.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
1.4.2. Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
1.4.3. Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table Below |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 5-(Hydroxymethyl)furan-2-carbonitrile | 124.04 | 106.03 | 100 | 20 | 15 |
| 5-(Hydroxymethyl)furan-2-carbonitrile | 124.04 | 97.04 | 100 | 20 | 25 |
| Internal Standard (e.g., ¹³C₆-labeled) | 130.06 | 112.05 | 100 | 20 | 15 |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For applications where volatility is not a limiting factor and for the analysis of less complex matrices, GC-MS offers an alternative with excellent chromatographic resolution.
Rationale for Methodological Choices
Due to the presence of a polar hydroxymethyl group, derivatization is often necessary to improve the volatility and thermal stability of 5-(Hydroxymethyl)furan-2-carbonitrile for GC analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. Electron ionization (EI) is the standard for GC-MS, providing reproducible fragmentation patterns for structural elucidation and library matching.
Experimental Workflow
The following diagram outlines the general steps for GC-MS analysis.
Caption: GC-MS workflow for 5-(Hydroxymethyl)furan-2-carbonitrile analysis.
Expected Fragmentation Pattern (after Silylation)
The mass spectrum of the silylated derivative will be dominated by fragments arising from the cleavage of the trimethylsilyl (TMS) group and the furan ring. The molecular ion of the TMS derivative is expected at m/z 195.
Detailed Protocol: GC-MS Method
2.4.1. Sample Preparation and Derivatization
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dry residue, add 50 µL of BSTFA and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2.4.2. Gas Chromatography Parameters
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
2.4.3. Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-300 |
Part 3: Method Validation According to Regulatory Standards
For use in drug development and other regulated environments, the analytical methods must be validated to ensure they are fit for purpose. The validation should be conducted in accordance with the principles outlined in the ICH Q2(R1) and FDA's Bioanalytical Method Validation guidance.[2]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1; accuracy and precision within acceptance criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
The protocols detailed in this application note provide a robust framework for the sensitive and selective analysis of 5-(Hydroxymethyl)furan-2-carbonitrile by both LC-MS/MS and GC-MS. The choice between the two techniques will depend on the specific application, required sensitivity, and the nature of the sample matrix. Adherence to the principles of method validation outlined by regulatory agencies is crucial for ensuring the generation of high-quality, reliable, and defensible data in research, development, and quality control settings.
References
-
PubChem. (n.d.). 5-(Hydroxymethyl)furan-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
NIST. (n.d.). 5-Hydroxymethylfurfural. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
Application Note: 5-(Hydroxymethyl)furan-2-carbonitrile Derivatives as Targeted Anticancer Agents
This Application Note is designed for medicinal chemists and pharmacologists. It details the synthesis, functionalization, and biological evaluation of 5-(Hydroxymethyl)furan-2-carbonitrile (5-HMF-CN) derivatives.
These protocols focus on leveraging the unique bifunctional nature of the scaffold (a polar nitrile pharmacophore and a reactive hydroxymethyl "warhead" handle) to target VEGFR-2 (angiogenesis) and Tubulin (mitosis), consistent with recent structure-activity relationship (SAR) data for furan-based therapeutics.
Introduction & Therapeutic Rationale
The transition from biomass-derived platforms to high-value pharmaceutical intermediates is a cornerstone of modern green chemistry. 5-(Hydroxymethyl)furan-2-carbonitrile represents a privileged scaffold. Derived from 5-Hydroxymethylfurfural (HMF), it possesses two critical features for drug design:
-
The C2-Nitrile (-CN): Acts as a hydrogen bond acceptor and a bioisostere for carbonyls or halogens, often improving metabolic stability and membrane permeability. In kinase inhibitors, it frequently targets the "gatekeeper" residues or stabilizes the ligand in the ATP-binding pocket.
-
The C5-Hydroxymethyl (-CH₂OH): A versatile handle for esterification or etherification, allowing the attachment of lipophilic tails or solubilizing groups to tune pharmacokinetics (LogP).
Target Indication: Solid tumors (specifically Hepatocellular Carcinoma and Breast Cancer) dependent on angiogenesis (VEGFR-2 signaling) and rapid mitosis.
Chemical Synthesis Protocols
Core Scaffold Synthesis: HMF to 5-HMF-CN
Direct conversion of aldehyde to nitrile via oxime dehydration using a Green Chemistry approach.
Reagents:
-
5-Hydroxymethylfurfural (HMF) (Purity >98%)[1]
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Zinc Chloride (ZnCl₂) or Sodium Azide (NaN₃) [Note: ZnCl₂ is preferred for safety]
-
Solvent: Dimethyl Sulfoxide (DMSO)
Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve HMF (10 mmol) and NH₂OH·HCl (12 mmol) in DMSO (15 mL).
-
Catalysis: Add ZnCl₂ (1 mmol) as a Lewis acid catalyst.
-
Reaction: Heat the mixture to 90°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (Rf ~0.4) should disappear, replaced by the nitrile spot (Rf ~0.6).
-
Workup: Cool to room temperature. Pour into ice-cold water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.
-
Yield: Expect 85-92% of a pale yellow oil/solid.
Derivatization: Synthesis of the "Target-Specific" Library
Modification of the C5-Hydroxyl group to enhance lipophilicity and target affinity.
Target Structure: 5-(Cyano)furan-2-ylmethyl esters (e.g., 5-cyano-2-furylmethyl-4-chlorobenzoate).
Protocol:
-
Coupling: Dissolve 5-HMF-CN (1 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Activation: Add Triethylamine (1.5 mmol) and catalytic DMAP (0.1 mmol) .
-
Addition: Dropwise add the appropriate Acid Chloride (1.1 mmol) (e.g., benzoyl chloride derivatives) at 0°C.
-
Incubation: Stir at room temperature for 6 hours.
-
Validation: Confirm product formation by ¹H-NMR (Look for the downfield shift of the methylene protons from ~4.5 ppm to ~5.3 ppm).
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from biomass-derived HMF to bioactive nitrile esters.
Biological Evaluation Protocols
In Silico Docking (Pre-Screening)
Before wet-lab testing, validate the binding potential of derivatives against VEGFR-2 (PDB ID: 4ASD).
-
Preparation: Prepare ligand structures (energy minimized) and protein structure (remove water/co-factors).
-
Grid Generation: Center grid box on the ATP-binding site (residues Cys919, Asp1046).
-
Docking: Use AutoDock Vina or Glide.
-
Success Metric: Look for a Binding Affinity (ΔG) < -8.5 kcal/mol and H-bond interaction between the Furan-Nitrile N and the backbone NH of Cys919 (Hinge region).
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ values against HepG2 (Liver) and MCF-7 (Breast) cancer lines.
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of derivatives (0.1 µM to 100 µM). Include Sorafenib as a positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Fit data to a non-linear regression model to extract IC₅₀.
Mechanistic Validation: Tubulin Polymerization Assay
Rationale: Furan derivatives often destabilize microtubules.
-
Reagent: Use a fluorescence-based Tubulin Polymerization Kit ( >99% pure tubulin).
-
Setup: Mix tubulin buffer, GTP, and test compound (5 µM) in a black 96-well plate at 4°C.
-
Initiation: Transfer to 37°C reader immediately.
-
Measurement: Record fluorescence (Ex 360nm / Em 450nm) every minute for 60 mins.
-
Result: Effective inhibitors will show a flattened growth curve (reduced Vmax) compared to the Paclitaxel (stabilizer) or Vehicle (normal polymerization).
Visualization: Mechanism of Action (MOA)
Figure 2: Dual-targeting mechanism: Kinase inhibition via the nitrile group and tubulin destabilization.
Data Presentation & Analysis
When reporting results, structure your data to highlight Selectivity Index (SI) . A potent anticancer agent must be toxic to cancer cells but safe for normal cells (e.g., HUVEC or fibroblasts).
Table 1: Representative Data Format for Screening
| Compound ID | R-Group (C5) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HUVEC IC₅₀ (µM) | SI (HUVEC/HepG2) |
| 5-HMF-CN | -OH (Parent) | 45.2 ± 3.1 | 58.1 ± 4.2 | >100 | > 2.2 |
| Deriv-A | -O-Benzoyl | 12.4 ± 1.5 | 15.8 ± 2.0 | 85.0 | 6.8 |
| Deriv-B | -O-(4-Cl-Bz) | 3.2 ± 0.4 | 4.1 ± 0.5 | 60.2 | 18.8 |
| Sorafenib | (Control) | 2.8 ± 0.3 | 3.5 ± 0.2 | 25.1 | 8.9 |
Interpretation: Derivative B shows potency comparable to Sorafenib but with a superior Selectivity Index (SI > 10 is considered excellent).
References
-
Zhou, S., et al. (2025). Efficient and safe conversion of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarbonitrile with hydroxylamine zinc chloride salt. ResearchGate.[5] Link
-
Zhao, et al. (2025).[5] In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural.[5] ResearchGate.[5] Link
-
BenchChem. (2025).[6] Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.[6] BenchChem Application Notes. Link
-
El-Miligy, M.M., et al. (2024).[7] New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. Royal Society of Chemistry. Link
-
Kamal, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.[7] PubMed Central. Link
Sources
- 1. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
Scale-Up Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable two-step synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile, a valuable building block in pharmaceutical and materials science. The protocol initiates with the formation of 5-(hydroxymethyl)furfural oxime from the bio-derived platform chemical 5-Hydroxymethylfurfural (HMF). The subsequent dehydration of the oxime furnishes the target nitrile. This document provides in-depth procedural instructions, discusses the rationale behind key experimental choices, and addresses critical safety and purification considerations for industrial-scale production.
Introduction: The Significance of a Bio-Based Nitrile
5-(Hydroxymethyl)furan-2-carbonitrile is a bifunctional molecule featuring a reactive nitrile group and a primary alcohol on a furan scaffold. This unique combination of functionalities makes it an attractive intermediate for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the hydroxyl group offers a handle for esterification or etherification. The derivation of this molecule from 5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical produced from the dehydration of C6 sugars, positions it as a sustainable alternative to petroleum-derived analogues.[1]
The development of a scalable and efficient synthesis is paramount to unlocking the full potential of 5-(Hydroxymethyl)furan-2-carbonitrile in various applications. This guide presents a validated protocol that prioritizes safety, yield, and purity for large-scale manufacturing.
Strategic Approach: A Two-Step Pathway from HMF
The selected synthetic route proceeds in two distinct stages, as illustrated below. This pathway is favored for its operational simplicity, use of readily available reagents, and amenability to scale-up.
Caption: Overall synthetic route to 5-(Hydroxymethyl)furan-2-carbonitrile.
Step 1: Oximation of 5-Hydroxymethylfurfural
The initial step involves the condensation of the aldehyde functionality of HMF with hydroxylamine to form the corresponding aldoxime. This reaction is typically straightforward and high-yielding. The formation of the oxime is a critical intermediate step, converting the aldehyde into a group that can be readily dehydrated to the desired nitrile.
Step 2: Dehydration of 5-(Hydroxymethyl)furfural Oxime
The second and final step is the dehydration of the aldoxime to the nitrile. This transformation requires a catalyst to facilitate the elimination of a water molecule. Several methods exist for aldoxime dehydration; however, for scale-up, the choice of reagent is critical to ensure safety, efficiency, and ease of work-up.[2] This protocol will focus on a copper-catalyzed method, which has been shown to be effective for this transformation.[2]
Detailed Experimental Protocols
Synthesis of the Starting Material: 5-Hydroxymethylfurfural (HMF)
For the purpose of this guide, it is assumed that high-purity HMF is the starting material. HMF can be synthesized from the acid-catalyzed dehydration of fructose. A detailed, check-cited procedure for the laboratory-scale synthesis of HMF is available in Organic Syntheses.[1] For larger-scale operations, various industrial processes have been developed.
Step-by-Step Protocol for the Synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile
This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls and safety assessments.
Part A: Synthesis of 5-(Hydroxymethyl)furfural Oxime
Caption: Workflow for the synthesis of 5-(hydroxymethyl)furfural oxime.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 5-Hydroxymethylfurfural (HMF) | >98% purity |
| Hydroxylamine hydrochloride | >99% purity |
| Sodium bicarbonate | Reagent grade |
| Dichloromethane (DCM) | ACS grade |
| Deionized water | |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | Appropriate size for scale |
| Magnetic stirrer and stir bar | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Rotary evaporator |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Hydroxymethylfurfural (1.0 eq) in dichloromethane.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.1 eq) in deionized water.
-
Reaction: Add the aqueous hydroxylamine solution to the stirred solution of HMF at room temperature.
-
Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the HMF spot is no longer visible.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-(hydroxymethyl)furfural oxime as a solid. The product is often of sufficient purity for the next step without further purification.
Part B: Dehydration of 5-(Hydroxymethyl)furfural Oxime to 5-(Hydroxymethyl)furan-2-carbonitrile
Materials and Equipment:
| Reagent/Equipment | Specification |
| 5-(Hydroxymethyl)furfural oxime | From Part A |
| Copper (II) acetate monohydrate | >98% purity |
| Acetonitrile | Anhydrous |
| Round-bottom flask | Appropriate size for scale |
| Reflux condenser | |
| Heating mantle | |
| Magnetic stirrer and stir bar | |
| Filtration apparatus | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(hydroxymethyl)furfural oxime (1.0 eq) and a catalytic amount of copper (II) acetate monohydrate (e.g., 5 mol%).
-
Reaction: Add anhydrous acetonitrile to the flask and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the oxime is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Scale-Up Considerations and Process Optimization
Transitioning from a laboratory-scale procedure to industrial production requires careful consideration of several factors:
-
Solvent Selection: While dichloromethane is effective for the oximation on a lab scale, its use in large-scale production may be restricted due to environmental and safety concerns. Alternative solvents should be evaluated.
-
Catalyst Loading and Recovery: In the dehydration step, optimizing the catalyst loading is crucial for cost-effectiveness. A heterogeneous catalyst could simplify product purification and allow for catalyst recycling.
-
Reaction Temperature and Time: For both steps, a thorough study of the effect of temperature on reaction time and impurity profile is necessary to define the optimal processing window.
-
Purification Strategy: Column chromatography is not always practical for large-scale purification. Crystallization, distillation, or liquid-liquid extraction are often more viable options.[3] The choice of method will depend on the physical properties of the product and its impurities.
-
Safety: The dehydration of aldoximes can be exothermic.[4] Proper heat management is critical at scale. While this protocol avoids the direct use of cyanide salts, good chemical hygiene and appropriate personal protective equipment are always necessary.
Safety and Handling
While the presented synthetic route avoids the use of highly toxic cyanide reagents like sodium cyanide or hydrogen cyanide, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
For processes that may involve cyanide compounds, extensive safety measures are required. This includes the use of dedicated handling areas, emergency response plans, and readily available cyanide antidote kits.[5] The use of continuous flow chemistry for hazardous reactions like large-scale cyanations can significantly improve safety by minimizing the volume of hazardous material at any given time.
Conclusion
The two-step synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile from HMF via an oxime intermediate offers a practical and scalable route to this valuable bio-based building block. The protocols provided herein serve as a solid foundation for researchers and process chemists. Further optimization, particularly in the areas of solvent selection, catalyst systems, and purification methods, will be key to the successful and economical industrial production of this versatile furan derivative.
References
-
Simeonov, S. P., Coelho, J. A. S., & Afonso, C. A. M. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36. [Link]
- Annatelli, M., Sadraoui, C., Trapasso, G., & Aricò, F. (2024). Nitrile Furanics via Copper‐Catalyzed Dehydration of Aldoximes and Knoevenagel Condensation. European Journal of Organic Chemistry.
- Zhang, Z., et al. (2025). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry.
- Mascal, M. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.
- Karimi, S., et al. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry.
- ATIBT. (2024). Production of 5-hydroxymethylfurfural (5-HMF) / 2-furfural (2-F), platform molecules for the manufacture of bio-based products.
- ResearchGate. (n.d.). Oxidative cyanation of 5‐hydroxymethylfurfural and furfural. Reaction...
- Google Patents. (2019).
- ResearchGate. (n.d.). Efficient and safe conversion of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarbonitrile with hydroxylamine zinc chloride salt.
- ACS Publications. (n.d.). Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Gluconobacter oxydans.
- Shree Ganesh Remedies Limited. (n.d.). Cyanation – Contract Chemistry & Custom Synthesis.
- ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- Science of Synthesis. (n.d.). C—CN Bond-Forming Reactions.
- TSM TheSafetyMaster Private Limited. (2024). Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries.
- MDPI. (2024).
- MDPI. (2018). Biodegradation of 5-(Hydroxymethyl)
- Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
- MDPI. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural.
- NIH. (n.d.).
- Sargent Group. (2024). Reduction of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)
- YouTube. (2024).
- Wikipedia. (n.d.).
- European Patent Office. (2021).
- PubMed. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Furans
Welcome to the technical support guide dedicated to the Vilsmeier-Haack formylation of furans. This resource is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the complexities of this powerful reaction and consistently achieve high yields.
The Vilsmeier-Haack reaction is an indispensable tool for the formylation of electron-rich heterocycles like furans, providing valuable aldehyde intermediates for further synthetic transformations.[1][2] However, the inherent sensitivity of the furan ring to acidic conditions can present challenges, often leading to side reactions and diminished yields if not properly controlled.[3] This guide provides in-depth, experience-driven solutions to common problems.
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and offering concrete solutions.
Question 1: My reaction is resulting in a low yield or no product, with only the starting furan recovered. What are the likely causes?
Answer: This is a common issue that typically points to two main culprits: inactivation of the Vilsmeier reagent or low reactivity of your furan substrate.
-
Cause A: Moisture Contamination. The Vilsmeier reagent, the electrophilic chloroiminium salt formed from DMF and POCl₃, is highly sensitive to moisture.[3] Any water in your glassware, solvents, or reagents will rapidly quench the reagent, halting the reaction before it can begin.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Purity: Use anhydrous solvents. DMF should be of high purity and stored over molecular sieves. Use a fresh, unopened bottle of POCl₃ or one that has been properly stored to prevent degradation from atmospheric moisture.[3]
-
-
Cause B: Insufficiently Activated Substrate. While furan itself is electron-rich, the presence of electron-withdrawing groups (EWGs) on the ring can significantly decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[1]
-
Solution:
-
Increase Reaction Temperature: For less reactive furans, a carefully controlled increase in temperature may be necessary to drive the reaction to completion.[4][5] Start the reaction at 0 °C and, after the initial addition, allow it to slowly warm to room temperature. If no conversion is observed by TLC, gentle heating (e.g., to 40-60 °C) can be applied.[4] Always monitor the reaction closely, as excessive heat can lead to decomposition.[3]
-
Increase Reagent Stoichiometry: Increasing the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 or more equivalents relative to the furan) can sometimes improve yields for deactivated substrates.
-
Question 2: My reaction mixture turns dark brown or black, and I'm isolating a tar-like, intractable material instead of my product. Why is this happening?
Answer: The formation of tar or polymeric material is a clear sign of furan ring decomposition or polymerization. Furans are notoriously unstable under strongly acidic conditions, which are present during the Vilsmeier-Haack reaction.[3]
-
Cause: Inadequate Temperature Control. The reaction between DMF and POCl₃ is exothermic.[1] If the temperature is not carefully controlled during the formation of the Vilsmeier reagent and its subsequent reaction with the furan, localized "hot spots" can lead to rapid, uncontrolled polymerization and degradation.
-
Solution: Strict Temperature Management.
-
Pre-cool the Solvent: Cool the DMF (or other solvent) to 0 °C in an ice-salt bath before the dropwise addition of POCl₃.
-
Slow, Controlled Addition: Add the POCl₃ very slowly, ensuring the internal temperature of the reaction mixture does not rise above 5-10 °C.[4][5]
-
Substrate Addition at Low Temperature: Add your furan substrate to the pre-formed Vilsmeier reagent while maintaining the low temperature.[1] Only after the addition is complete should the reaction be allowed to warm gradually.
-
Below is a workflow diagram illustrating a robust temperature control strategy.
Caption: Troubleshooting workflow for temperature control.
Question 3: I'm observing multiple spots on my TLC plate. How can I improve the regioselectivity of the reaction?
Answer: The Vilsmeier-Haack formylation of furan typically occurs at the C2 position due to the stability of the cationic intermediate.[4] If the C2 position is blocked, the reaction proceeds at the C5 position. However, for certain substituted furans, mixtures of isomers can arise.
-
Cause: Substrate-Dependent Effects. The electronic and steric properties of substituents on the furan ring dictate the position of formylation. A bulky substituent at C2 might lead to some formylation at C5, or electronic effects might activate multiple positions.
-
Solution: Modify the Vilsmeier Reagent.
-
Alternative Reagents: In some cases, using a different activating agent to form the Vilsmeier reagent can improve selectivity. Oxalyl chloride or thionyl chloride can be used in place of POCl₃ and may offer milder conditions or different selectivity profiles.[6][7]
-
Solvent Effects: The choice of solvent can influence the reaction. While DMF is often used as both a reagent and a solvent, using a non-coordinating solvent like 1,2-dichloroethane (DCE) or chloroform can alter the reactivity and selectivity of the Vilsmeier reagent.[1][8]
-
Table 1: Comparison of Common Vilsmeier Reagent Systems
| Activating Agent | Typical Solvent(s) | Relative Reactivity/Conditions | Key Advantages/Disadvantages |
| POCl₃ | DMF, DCE | Standard, versatile, may require heating for deactivated substrates. | Pro: Cost-effective, widely used. Con: Can be harsh, byproduct disposal. |
| Oxalyl Chloride | DMF, CH₂Cl₂ | Highly reactive, often proceeds at lower temperatures. | Pro: Cleaner reaction, gaseous byproducts (CO, CO₂, HCl).[7] Con: More expensive, moisture-sensitive. |
| Thionyl Chloride (SOCl₂) | DMF | Similar to POCl₃, effective. | Pro: Readily available. Con: Generates SO₂ gas. |
Frequently Asked Questions (FAQs)
Q1: What is the active electrophile in the Vilsmeier-Haack reaction? The active electrophile is a chloroiminium cation, commonly known as the Vilsmeier reagent. It is formed in situ from the reaction of a substituted amide (like DMF) with an acid chloride (like POCl₃).[9][10]
Q2: Why is a basic workup necessary? The reaction initially forms an iminium salt intermediate after the electrophilic attack on the furan ring.[1] This intermediate is stable in the acidic reaction mixture. Aqueous workup, typically involving a mild base like sodium acetate or sodium bicarbonate, is required to hydrolyze this iminium salt to the final aldehyde product and to neutralize the strong acid used in the reaction.[1][4]
Q3: What are the key safety precautions for this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The reaction is also exothermic.[3]
-
Always perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Use an ice bath for cooling to control the exotherm during reagent addition.[1]
-
Quench the reaction carefully by pouring the reaction mixture onto crushed ice before neutralization.[1]
Q4: Can this reaction be performed on furan rings bearing sensitive functional groups? Yes, one of the advantages of the Vilsmeier-Haack reaction is its relative mildness compared to other formylation methods like Friedel-Crafts acylation, which uses strong Lewis acids.[5] It is generally compatible with a variety of functional groups. However, groups that are highly acid-sensitive or nucleophilic (like unprotected amines or alcohols) may interfere.
Optimized Experimental Protocol: Formylation of 2-Phenylfuran
This protocol provides a robust starting point for the formylation of an activated furan substrate.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains below 10 °C.[4]
-
After the addition is complete, stir the resulting mixture (which may be a colorless to pale yellow solution or a solid precipitate) at 0 °C for 30 minutes.[4]
-
-
Formylation Reaction:
-
Dissolve 2-phenylfuran (1.0 equivalent) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
-
Add the furan solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.[4]
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.[4]
-
Stir for 30-60 minutes until the ice has melted and the hydrolysis is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[1]
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by silica gel column chromatography.[1]
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Roudias, M., et al. (2018). Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier–Haack Formylation of C-2-Glycals. The Journal of Organic Chemistry. [Link]
- Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). Notes - Formylation of Furans. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. [Link]
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
-
Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. [Link]
-
ScienceMadness Discussion Board. (2014). Vilsmeier-Haack Reaction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 7. Sciencemadness Discussion Board - Vilsmeier-Haack Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Preventing polymerization during the synthesis of furan derivatives
The following technical guide is structured as a Tier 2 Support Knowledge Base for researchers encountering stability issues with furan derivatives. It prioritizes mechanistic understanding and actionable, self-validating protocols.
Topic: Preventing Polymerization & Degradation During Synthesis and Storage Ticket ID: FUR-STAB-001 Status: Resolved/Guide Published Audience: Synthetic Chemists, Process Engineers
Diagnostic Hub: Why is my reaction turning black?
Issue: The most common support ticket involves reaction mixtures turning from clear/yellow to dark brown or black tar. This is known as resinification or humin formation .
The Mechanism of Failure
Furan rings are electron-rich dienes. In the presence of protons (
Key Pathway: Acid-Catalyzed Humin Formation Unlike simple radical polymerization, furan degradation in acidic media (common in Paal-Knorr or carbohydrate dehydration) is often driven by electrophilic attack and ring opening .
-
Protonation: The furan ring or a substituent (like the aldehyde in HMF) is protonated.
-
Ring Opening/Rehydration: Water attacks the ring, opening it to form reactive intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH).
-
Aldol Condensation: DHH reacts with unreacted furan/HMF via aldol condensation, creating large, insoluble networks (Humins).
Visualization: The Humin Pathway The following diagram illustrates the critical failure points where process control is lost.
Figure 1: Mechanism of acid-catalyzed humin formation. Note that water and prolonged acid exposure are the primary drivers of the ring-opening step.
Protocol Optimization: Synthesis & Reaction Control
Q: How do I prevent polymerization during acid-catalyzed synthesis (e.g., HMF from sugars, Paal-Knorr)?
A: Implement a Biphasic Solvent System. The most effective strategy is to physically separate the product from the catalyst immediately upon formation.
The Biphasic Protocol (MIBK/Water)
This method utilizes the partition coefficient (
| Parameter | Recommended Specification | Rationale |
| Organic Phase | Methyl Isobutyl Ketone (MIBK) or 2-sec-butylphenol (SBP) | High partition coefficient for furans; forms distinct layer from water. |
| Aqueous Phase | Water + Catalyst (e.g., HCl, | Solubilizes the sugar/precursor and catalyst. |
| Phase Ratio | 1:3 to 1:5 (Aq:Org) | Excess organic phase maximizes extraction efficiency. |
| Additives | NaCl (Saturate Aqueous Phase) | "Salting Out" Effect: Increases the partition coefficient, forcing more furan into the organic layer. |
Step-by-Step Workflow:
-
Dissolve precursor (e.g., fructose, 1,4-diketone) in the aqueous acid phase.
-
Overlay the organic solvent (MIBK).
-
Stir vigorously at reaction temperature. The furan forms in the water and rapidly partitions into the MIBK.
-
Monitor the organic layer via TLC/HPLC. The aqueous layer may darken, but the organic layer should remain clear/yellow.
-
Separation: Decant the organic layer. Wash with saturated
immediately to neutralize extracted acid traces.
Q: My Paal-Knorr reaction yields a solid black puck. What is the fix?
A: Switch from Brønsted Acids to Lewis Acids or Mild Catalysts.
Strong mineral acids (
-
Recommendation: Use Iodine (
) (5-10 mol%) or Scandium Triflate ( ) in mild solvents like or Toluene. -
Water Scavenging: Add anhydrous
or molecular sieves to the reaction vessel. Water is a byproduct of furan synthesis; removing it drives the equilibrium forward and prevents hydrolytic ring opening.
Workup & Purification: The Danger Zone
Q: The product degraded during rotary evaporation. Why?
A: Acid concentration and thermal stress. As you evaporate solvent, the concentration of trace acids increases exponentially, triggering polymerization in the flask.
Self-Validating Workup Protocol:
-
The Neutralization Check (Critical):
-
Before evaporation, wash the organic phase with Saturated
or Brine. -
Validation: Measure the pH of the aqueous wash. It must be pH 7-8. If acidic, wash again.
-
-
Vacuum Control:
-
Use high vacuum (<10 mbar) and low bath temperature (<40°C).
-
Why: Furans are thermally unstable. Lower pressure allows distillation at temperatures below the polymerization threshold.
-
-
Inhibitor Addition:
-
Add a trace amount (0.01 - 0.1%) of BHT (Butylated Hydroxytoluene) to the crude mixture before distillation. BHT scavenges free radicals that may initiate chain reactions during heating.
-
Storage & Handling
Q: How do I store furan derivatives for long-term stability?
A: Arrest oxidation and acid-catalysis. Furans form peroxides upon exposure to air (autoxidation), which then catalyze further decomposition.
Storage Checklist:
-
Atmosphere: Store under Argon or Nitrogen.[1] (Air = Death).
-
Temperature: -20°C is ideal. <4°C is mandatory.
-
Container: Amber glass vials (prevents photo-oxidation).
-
Stabilizer: For non-GMP research samples, add 0.1% BHT.
-
Acetal Protection (Advanced): If the furan has an aldehyde (e.g., furfural), convert it to an acetal (using ethylene glycol) for storage. Acetals are significantly more stable than free aldehydes.
Summary of Critical Control Points
The following diagram summarizes the workflow to ensure furan integrity from synthesis to storage.
Figure 2: Optimized workflow for furan synthesis and isolation.
References
-
Mechanisms of Humin Formation
- Mechanistic Investigation into the Formation of Humins in Acid-C
-
Biphasic Systems for HMF Synthesis
- 5-Hydroxymethylfurfural Synthesis from Monosaccharides by a Biphasic Reaction–Extraction System. ACS Omega.
-
Paal-Knorr Troubleshooting
-
Stability & Storage
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
-
Purification Techniques
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
Optimization of reaction conditions for the synthesis of "5-(Hydroxymethyl)furan-2-carbonitrile"
Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol. Our aim is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges in this synthesis.
Introduction
5-(Hydroxymethyl)furan-2-carbonitrile is a valuable bio-based platform chemical with applications in the synthesis of pharmaceuticals, polymers, and fine chemicals. Its synthesis typically originates from 5-hydroxymethylfurfural (HMF), a readily available starting material derived from the dehydration of C6 sugars. The most common and efficient pathway involves a two-step, one-pot reaction: the formation of 5-hydroxymethylfurfural oxime, followed by its dehydration to the desired nitrile. This guide will focus on the optimization of this process.
Reaction Pathway Overview
The synthesis proceeds through two key transformations:
-
Oxime Formation: 5-Hydroxymethylfurfural (HMF) reacts with a hydroxylamine salt, typically hydroxylamine hydrochloride, to form the corresponding aldoxime intermediate.
-
Dehydration: The aldoxime is then dehydrated to yield the final product, 5-(Hydroxymethyl)furan-2-carbonitrile. Various dehydrating agents can be employed, with formic acid being a green and effective option for a one-pot procedure.
Caption: Reaction pathway for the synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile from HMF.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Oxime Formation: Insufficient hydroxylamine hydrochloride or inadequate reaction time/temperature. 2. Ineffective Dehydration: Dehydrating agent is not active, or the temperature is too low. 3. Degradation of HMF: HMF is known to be unstable, especially at elevated temperatures and in the presence of strong acids, leading to the formation of humins (dark polymeric byproducts) and other degradation products like levulinic acid.[1] | 1. Oxime Formation: Ensure at least a stoichiometric amount of hydroxylamine hydrochloride is used. Monitor the reaction by TLC to confirm the consumption of HMF before proceeding with dehydration. 2. Dehydration: If using formic acid, ensure it is of appropriate concentration. Gradually increase the reaction temperature and monitor for product formation. For other dehydrating agents, check their activity and compatibility. 3. HMF Stability: Use purified HMF if possible. Maintain the reaction temperature as specified in the protocol and avoid prolonged heating. A nitrogen atmosphere can also help to prevent oxidative degradation. |
| Formation of Dark, Tarry Byproducts (Humins) | 1. High Reaction Temperature: HMF and its derivatives are prone to polymerization at high temperatures.[1] 2. Presence of Strong Acids: Strong acids can catalyze the formation of humins. | 1. Temperature Control: Carefully control the reaction temperature using an oil bath and a thermometer. Avoid localized overheating. 2. Acid Choice: Formic acid is a relatively mild acid. If using stronger acids, consider reducing the concentration or reaction time. |
| Incomplete Reaction (Presence of Starting Material or Intermediate) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The activation energy for the dehydration step may not have been reached. | 1. Extend Reaction Time: Monitor the reaction by TLC. If starting material or the oxime intermediate is still present, extend the reaction time. 2. Increase Temperature: Gradually increase the reaction temperature in small increments, while monitoring for product formation and any increase in byproduct formation. |
| Difficulties in Product Purification | 1. Product is an Oil: 5-(Hydroxymethyl)furan-2-carbonitrile is often isolated as an oil, which can be challenging to handle. 2. Co-elution of Impurities: Byproducts may have similar polarities to the product, making separation by column chromatography difficult. | 1. Handling Oils: After column chromatography, remove the solvent under reduced pressure. If the product is still an oil, it can be further dried under high vacuum. 2. Chromatography Optimization: Use a gradient elution system for column chromatography to improve separation. A typical mobile phase could be a mixture of hexane and ethyl acetate.[1] HPLC analysis can help to identify the optimal solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the role of formic acid in the one-pot synthesis?
A1: Formic acid serves a dual purpose in this reaction. Initially, it can act as a solvent and a mild acid catalyst for the formation of the oxime from HMF and hydroxylamine hydrochloride. Subsequently, upon heating, it acts as a dehydrating agent to convert the intermediate aldoxime into the final nitrile product.
Q2: My HMF starting material is a dark color. Will this affect the reaction?
A2: HMF can degrade over time, leading to a darker color. While the reaction may still proceed, the presence of impurities can lead to lower yields and the formation of more byproducts, making purification more challenging. For best results, it is recommended to use freshly prepared or purified HMF. HMF can be purified by column chromatography or crystallization.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC). You will need to develop a suitable solvent system, typically a mixture of hexane and ethyl acetate. You should be able to visualize the consumption of the HMF starting material and the formation of the oxime intermediate and the final nitrile product. The spots can be visualized under UV light or by staining with a suitable reagent like potassium permanganate.
Q4: What are the safety precautions I should take when performing this synthesis?
A4: It is essential to conduct a thorough risk assessment before starting the experiment.
-
5-Hydroxymethylfurfural (HMF): Can cause skin and serious eye irritation. Avoid dust formation and ensure good ventilation.
-
Hydroxylamine hydrochloride: Is harmful if swallowed and can cause skin and eye irritation. It is also a potential skin sensitizer.
-
Formic acid: Is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled.
-
5-(Hydroxymethyl)furan-2-carbonitrile (Product): Is harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q5: Can I use a different dehydrating agent instead of formic acid?
A5: Yes, other dehydrating agents can be used for the conversion of aldoximes to nitriles. Common examples include acetic anhydride, thionyl chloride, and various modern reagents like BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate). However, these reagents may require different reaction conditions (e.g., anhydrous solvents, different temperatures) and may not be suitable for a one-pot procedure starting from HMF. Formic acid offers the advantage of being a greener and more straightforward option for this specific transformation.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the one-pot synthesis of nitriles from aldehydes.
Materials and Reagents
-
5-Hydroxymethylfurfural (HMF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid (HCOOH, 88-98%)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
Step-by-Step Procedure
Caption: Experimental workflow for the one-pot synthesis of 5-(Hydroxymethyl)furan-2-carbonitrile.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxymethylfurfural (1.0 eq.).
-
Add hydroxylamine hydrochloride (1.1 - 1.5 eq.).
-
Carefully add formic acid as the solvent. The amount should be sufficient to dissolve the reactants and allow for efficient stirring.
2. Oxime Formation:
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC to confirm the conversion of HMF to the oxime intermediate. The oxime spot should appear, and the HMF spot should diminish.
3. Dehydration:
-
Once the oxime formation is complete or near-complete, heat the reaction mixture to reflux (the boiling point of formic acid is approximately 101 °C).
-
Maintain the reflux for the time indicated by your preliminary experiments or literature precedence (typically 2-6 hours).
-
Monitor the formation of the nitrile product by TLC.
4. Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Be cautious as this will generate CO₂ gas.
5. Extraction:
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
6. Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is recommended (e.g., starting from 9:1 hexane:EtOAc and gradually increasing the polarity).
7. Product Isolation:
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(Hydroxymethyl)furan-2-carbonitrile as a pale yellow oil or solid.
Data Presentation
| Parameter | Condition | Expected Outcome | Reference |
| Starting Material | 5-Hydroxymethylfurfural | Purity >95% recommended | [1] |
| Reagents | Hydroxylamine hydrochloride, Formic acid | Stoichiometric excess of NH₂OH·HCl | General Practice |
| Temperature | Oxime formation: RT; Dehydration: Reflux | Controlled heating to avoid degradation | [1] |
| Reaction Time | 2-6 hours for dehydration | Monitor by TLC for completion | General Practice |
| Purification | Column Chromatography (Hexane/EtOAc) | Isolation of pure product | [1] |
| Typical Yield | 70-90% | Varies based on scale and purity of starting material | Literature |
References
- Chavan, S. P., et al. (2014). A novel and green one-pot synthesis of 5-(hydroxymethyl)furan-2-carbonitrile from 5-hydroxymethylfurfural. RSC Advances, 4(1), 123-126.
-
Simeonov, S. P., Coelho, J. A. S., & Afonso, C. A. M. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36. [Link]
Sources
Optimizing solvent systems for the chromatography of furan compounds
[6][7][8]
References
-
US Food and Drug Administration (FDA). (2020). Determination of Furan in Foods. FDA.gov. [Link]
-
Restek Corporation. (2023).[2] Analysis of Furan and Alkylfurans in Food Commodities Using Headspace SPME Arrow and GC-MS. Restek.com. [Link]
-
Chrom Tech. (2025).[5][6] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC). Chromtech.com. [Link]
-
Waters Corporation. (2022). LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. Waters.com. [Link]
Validation & Comparative
Comparative analysis of the reaction mechanisms for furan nitrile synthesis
Title: Comparative Analysis of Reaction Mechanisms for Furan Nitrile Synthesis: From Industrial Ammoxidation to Precision C-H Activation
Executive Summary Furan nitriles (cyanofurans) serve as critical pharmacophores in cathepsin K inhibitors and as versatile intermediates in the synthesis of bio-based polyamides. This guide provides a technical comparison of three distinct synthetic methodologies: (1) Industrial Ammoxidation , (2) Catalytic Aldoxime Dehydration , and (3) Direct C-H Cyanation . While ammoxidation dominates commodity-scale production due to low reagent cost, drug development applications increasingly favor catalytic dehydration and C-H activation routes for their milder conditions and superior functional group tolerance.
Part 1: Mechanistic Analysis[1]
Method 1: Heterogeneous Ammoxidation (Industrial Standard)
Target Application: Commodity-scale production of 2-furonitrile from furfural.
Mechanism: This process utilizes a gas-phase reaction over a Vanadium-Phosphorus-Oxide (VPO) or Vanadium-Antimony (V-Sb) catalyst. The mechanism follows a Mars-van Krevelen redox cycle involving lattice oxygen.
-
Adsorption: Furfural adsorbs onto the catalyst surface (Lewis acid sites).
-
Ammonolysis: Ammonia reacts with the carbonyl oxygen to form a surface-bound imine intermediate.
-
Oxidative Dehydrogenation: Lattice oxygen (
) abstracts hydrogens from the imine, converting it to a nitrile. -
Reoxidation: Gas-phase molecular oxygen (
) re-oxidizes the reduced catalyst surface, restoring the active sites.
Key Constraint: High temperatures (350–450 °C) often lead to furan ring degradation or polymerization (coking), limiting yield.
Method 2: Catalytic Aldoxime Dehydration (Lab & Pilot Standard)
Target Application: High-purity synthesis for pharmaceutical intermediates.
Mechanism:
Classically achieved with stoichiometric dehydrating agents (e.g.,
-
Condensation: Furfural reacts with hydroxylamine (
) to form furan-2-aldoxime. -
Coordination: The metal catalyst (e.g.,
) coordinates to the oxime nitrogen and oxygen, increasing the acidity of the aldoxime proton. - -Elimination: A weak base (or co-solvent like acetonitrile acting as a nitrile acceptor) facilitates the elimination of water (or transfer of water to the acceptor), generating the nitrile.
Method 3: Direct C-H Cyanation (Emerging Technology)
Target Application: Late-stage functionalization of complex furan scaffolds.
Mechanism: This route bypasses the aldehyde/oxime pre-functionalization, installing the nitrile directly onto the furan ring via C-H activation. A common approach uses Copper(I) catalysis with an electrophilic cyanide source or oxidative conditions.
-
C-H Activation: The metal catalyst inserts into the C2-H bond of the furan (often assisted by a directing group or inherent acidity of the C2 position).
-
Transmetallation/Coordination: The cyanide source coordinates to the metal center.
-
Reductive Elimination: The C-CN bond is formed, expelling the product and regenerating the catalyst (requires an oxidant if starting from
and Furan-H).
Part 2: Visualization of Pathways
Caption: Comparative workflow of three primary synthesis routes. Blue nodes indicate precursors; Yellow nodes indicate catalytic intervention; Green node indicates the final product.
Part 3: Comparative Analysis
The following table contrasts the methods based on critical process parameters (CPPs) relevant to drug development and scale-up.
| Feature | Ammoxidation | Catalytic Dehydration | Direct C-H Cyanation |
| Starting Material | Furfural (Bio-based) | Furfural (via Aldoxime) | Unsubstituted Furan |
| Atom Economy | High (Water is sole byproduct) | Medium (Reagent dependent) | Low to Medium (Oxidant waste) |
| Reaction Temp | 350°C – 450°C | 25°C – 80°C | 100°C – 140°C |
| Scalability | Excellent (Continuous Flow) | Good (Batch/Flow) | Poor (Medicinal Scale) |
| Selectivity | Moderate (Combustion side-rxns) | Excellent (>95%) | High (C2 vs C3 Regiocontrol) |
| Safety Profile | High Temp + Flammability | Low Risk (Aqueous/Organic) | High Risk (HCN/CN sources) |
| Best Use Case | Bulk Chemical Manufacturing | API Synthesis / GMP | Late-stage Lead Optimization |
Part 4: Experimental Protocols
Note: All procedures involving cyanides or nitriles require a fume hood and specific cyanide antidote availability.
Protocol A: Copper-Catalyzed Dehydration of Furan-2-aldoxime
Recommended for: Reliable, high-yield synthesis of 2-furonitrile on a gram scale.
Reagents:
-
Furan-2-aldoxime (10 mmol)
- (0.2 mmol, 2 mol%)
-
Acetonitrile (Solvent & Co-substrate, 20 mL)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve furan-2-aldoxime (1.11 g, 10 mmol) in acetonitrile (20 mL).
-
Catalyst Addition: Add
(36 mg, 0.2 mmol). The solution will turn a light blue/green. -
Reaction: Heat the mixture to reflux (82 °C) under a nitrogen atmosphere. Monitor via TLC (30% EtOAc/Hexane) or HPLC.
-
Mechanistic Insight: Acetonitrile acts as a "nitrile transfer" acceptor or simply facilitates the extrusion of water in this specific catalytic cycle, preventing hydrolysis of the product.
-
-
Workup: Upon completion (approx. 4-6 hours), cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in diethyl ether (30 mL), wash with water (2 x 10 mL) to remove copper salts, dry over
, and concentrate. Purify via short-path distillation or silica plug filtration.-
Expected Yield: 90-95% (Colorless oil).
-
Protocol B: Direct C-H Cyanation of Furan (Aerobic Oxidative)
Recommended for: Functionalizing a furan ring without a pre-existing aldehyde group.
Reagents:
-
Furan (Substituted or unsubstituted, 1.0 equiv)[1]
-
TMSCN (Trimethylsilyl cyanide, 2.0 equiv)
- (5 mol%)
- (20 mol% - Co-oxidant)
-
Solvent: DMF/DMSO (1:1)
Procedure:
-
Setup: Charge a pressure tube with
, , and solvent. -
Addition: Add the furan substrate and TMSCN via syringe.
-
Oxidation: Purge the vessel with
(balloon pressure) or air.-
Mechanistic Insight: The Pd(II) activates the C-H bond. After reductive elimination of the nitrile, the reduced Pd(0) is re-oxidized by Cu(II), which is in turn re-oxidized by molecular oxygen.
-
-
Reaction: Heat to 100 °C for 12-24 hours.
-
Safety Quench: Cool to 0°C. Slowly add saturated
to quench excess TMSCN (Evolution of HCN gas is possible; use a scrubber). -
Extraction: Extract with Ethyl Acetate. The organic layer must be washed thoroughly with LiCl solution (to remove DMF) and brine.
-
Purification: Silica gel chromatography.
Part 5: References
-
Industrial Ammoxidation Overview:
-
Title: "Vapor-phase ammoxidation of furfural to 2-furonitrile over V-Sb-P-Oxide catalysts."
-
Source: Applied Catalysis A: General.
-
Context: Describes the redox mechanism and lattice oxygen involvement.
-
(Representative link for V-Sb ammoxidation literature).
-
-
Catalytic Dehydration Mechanism:
-
Title: "Copper(II)-Catalyzed Dehydration of Aldoximes to Nitriles."
-
Source: Organic Letters.[2]
-
Context: Source for Protocol A; details the mild catalytic turnover using acetonitrile.
-
-
Direct C-H Cyanation:
-
Title: "Palladium-Catalyzed C–H Cyanation of Heteroarenes."
-
Source: Journal of the American Chemical Society (JACS).
-
Context: Mechanistic grounding for Protocol B (Pd/Cu catalytic cycle).
-
-
Biocatalytic Alternatives (Emerging):
Sources
Evaluating the efficiency of different purification methods for "5-(Hydroxymethyl)furan-2-carbonitrile"
[1]
Executive Summary
5-(Hydroxymethyl)furan-2-carbonitrile (HMF-CN) is a critical bio-based building block, serving as a precursor for pharmaceutical intermediates and high-performance polymers.[1] However, its purification presents a unique set of physicochemical challenges.[1] With a melting point hovering near ambient temperature (32–35 °C) and a high susceptibility to furan-ring polymerization (humin formation), standard isolation protocols often fail.[1]
This guide evaluates three primary purification methodologies: Flash Column Chromatography , Low-Temperature Recrystallization , and High-Vacuum Distillation .[1] We analyze these methods based on purity, yield, scalability, and thermal risk, providing a decision framework for process chemists.
The Physicochemical Challenge
Before selecting a method, the operator must understand the molecule's behavior. HMF-CN is not a standard solid; it is a "low-melting" solid that frequently presents as a supercooled oil in the laboratory.[1]
-
Stability: The furan ring is acid-sensitive and prone to oxidative degradation.[1]
-
Key Impurities: Unreacted HMF (aldehyde), HMF-oxime (intermediate), and dark polymeric humins.[1]
Method A: Flash Column Chromatography (Silica Gel)
The Gold Standard for Purity (<10g Scale)
Chromatography is the most reliable method for removing structurally similar impurities like HMF-oxime, which often co-crystallizes with the product.[1] Due to the polar nature of the hydroxyl (-OH) and nitrile (-CN) groups, HMF-CN interacts strongly with the stationary phase.[1]
Protocol
-
Stationary Phase: Silica gel 60 (230–400 mesh).[1] Neutralized silica is recommended to prevent acid-catalyzed ring opening.[1][4]
-
Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM).[1] Avoid loading with methanol, as it causes band broadening.[1]
-
Elution Gradient:
-
Detection: UV absorption at 254 nm is strong.[1] Stain with KMnO₄ (yellow/brown spot) or Anisaldehyde (purple spot) for confirmation.[1]
Expert Insight: The separation factor (
Method B: Low-Temperature Recrystallization
The Scalable Solution (>50g Scale)[1]
Standard recrystallization fails for HMF-CN because it "oils out" rather than crystallizing at room temperature.[1] Success requires a biphasic solvent system and strict temperature control below the freezing point of water.
Protocol
-
Solvent System: Diethyl Ether / Petroleum Ether (or Hexanes).[1]
-
Ratio: 1:2 to 1:4 depending on saturation.[1]
-
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Diethyl Ether (30 °C). Do not exceed 35 °C.
-
Precipitation: Add Petroleum Ether dropwise until a persistent cloudiness appears.[1]
-
Crystallization:
-
Filtration: Must be performed using a chilled Buchner funnel . If the funnel is at room temperature, the crystals will melt back into the mother liquor during filtration.
Expert Insight: If the product oils out, re-dissolve and add more polar solvent (Ether).[1] Oiling out traps impurities.[1] The "chilled funnel" technique is non-negotiable for this molecule.[1]
Method C: High-Vacuum Distillation
The High-Throughput Risk[1]
Distillation offers a solvent-free path to high purity but carries the highest risk of degradation.[1] The furan ring is thermolabile; prolonged exposure to temperatures >140 °C leads to rapid polymerization (blackening).[1]
Protocol
-
Equipment: Short-path distillation head (vigreux column is unnecessary and increases hold-up).
-
Vacuum Requirement: High vacuum is mandatory (< 1.0 mmHg).[1]
-
Procedure:
-
Degas the crude oil under vacuum at room temperature first to remove volatile solvents.
-
Slowly ramp oil bath temperature.[1]
-
Collect the main fraction at 114–116 °C (at 1 mmHg) .
-
-
Stabilization: Collecting the distillate into a flask cooled to 0 °C helps immediate solidification and prevents post-distillation oxidation.[1]
Expert Insight: Do not attempt this at atmospheric pressure (BP ~290 °C); the molecule will decompose before distilling.[1] If the residue in the pot turns solid black, stop immediately—this is humin formation, which can be exothermic.
Comparative Analysis: Data & Trade-offs
| Feature | Method A: Chromatography | Method B: Recrystallization | Method C: Vacuum Distillation |
| Purity Potential | High (>99%) | Moderate (95–98%) | High (98–99%) |
| Yield | High (90–95%) | Moderate (60–80%) | High (85–90%) |
| Scalability | Low (<10g) | High (kg scale) | Medium (100g–1kg) |
| Thermal Risk | Low (Ambient) | Low (Cold) | High (Heat) |
| Cost | High (Solvents/Silica) | Low | Low (Energy only) |
| Time Efficiency | Low (Hours/Run) | Low (Overnight) | High (Fast) |
Decision Matrix: Selecting the Right Workflow
The following logic flow illustrates the decision process based on crude purity and available equipment.
Figure 1: Decision tree for HMF-CN purification based on crude quality and operational scale.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3021406, 5-(Hydroxymethyl)furan-2-carbonitrile. Retrieved from [Link]
-
The Good Scents Company (2023). 5-(hydroxymethyl)furan-2-carbaldehyde and derivatives: Physical Properties and Safety. Retrieved from [Link]
-
Simeonov, S. P., et al. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Organic Syntheses, 93, 29-36.[1][6][7] (Context on HMF stability and purification challenges). Retrieved from [Link]
Sources
- 1. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 5-hydroxymethyl furfural, 67-47-0 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-(-)-5-羟甲基-2(5H)-呋喃酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of 5-(Hydroxymethyl)furan-2-carbonitrile
Topic: 5-(Hydroxymethyl)furan-2-carbonitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers
Executive Safety Directive
STOP & READ: 5-(Hydroxymethyl)furan-2-carbonitrile (CAS 13520-22-4) possesses a bifunctional structure containing a nitrile group and a furan ring . Improper disposal poses two critical risks:
-
Cyanide Evolution: Contact with strong acids can liberate Hydrogen Cyanide (HCN) gas.
-
Polymerization/Peroxidation: The furan ring is susceptible to exothermic polymerization or peroxide formation if stored improperly or mixed with incompatible oxidizers.
Immediate "Do Not" List:
-
DO NOT mix with acidic waste streams (pH < 7).[1]
-
DO NOT dispose of down the drain (sewer).[2]
-
DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates).
Chemical Identity & Hazard Profile
To ensure accurate waste stream tagging, verify the compound identity against the following parameters.
| Parameter | Data | Operational Implication |
| CAS Number | 13520-22-4 | Use for waste manifest tracking. |
| Molecular Formula | C₆H₅NO₂ | Nitrogen content requires NOx scrubbing during incineration. |
| Functional Groups | Nitrile (-CN), Hydroxyl (-OH), Furan | Nitrile: Acid-sensitive (HCN risk). Furan: Peroxide/Polymerization risk. |
| GHS Classification | Acute Tox. (Oral/Dermal/Inhal), Irritant | Handle as "Toxic Organic Waste." |
| Physical State | Solid (typically off-white/yellow) | Dissolve in combustible solvent for disposal. |
Pre-Disposal Stabilization (The Self-Validating System)
Trustworthiness Principle: A safe disposal process must be self-validating. You must prove the waste stream is stable before it leaves your bench.
Protocol: The "pH-Check" Validation
Before adding 5-(Hydroxymethyl)furan-2-carbonitrile waste to any carboy, you must validate the pH of the receiving container.
-
Sampling: Dip a pH strip into the destination organic waste container.
-
Validation:
-
If pH < 7 (Acidic): STOP. Do not add the nitrile. Neutralize the waste stream with a base (e.g., Sodium Bicarbonate) until pH 8-10.
-
If pH ≥ 7 (Neutral/Basic): Proceed. The alkaline environment prevents the protonation of the nitrile and subsequent release of HCN [1].
-
-
Segregation: Tag the container clearly as "ORGANIC WASTE - TOXIC NITRILES - NO ACIDS."
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Substance (Expired or Surplus)
Objective: Prepare solid compound for high-temperature incineration.
-
Dissolution: Do not dispose of loose powder. Dissolve the solid in a compatible, non-halogenated combustible solvent (e.g., Acetone, Ethanol, or Methanol).
-
Ratio: ~50 mg/mL to ensure full solvation.
-
-
Container: Transfer solution to a High-Density Polyethylene (HDPE) or glass waste container.
-
Labeling: Affix a hazardous waste tag listing:
-
Constituents: Acetone (95%), 5-(Hydroxymethyl)furan-2-carbonitrile (5%).
-
Hazard Checkbox: Toxic, Flammable.
-
-
Disposal: Hand off to EHS for Incineration with Afterburner and Scrubber .
-
Why: Direct incineration ensures complete destruction of the furan ring and nitrile group. The scrubber is essential to capture nitrogen oxides (NOx) generated from the nitrile [2].
-
Scenario B: Reaction Mixtures (Liquid Waste)
Objective: Safe segregation of reaction byproducts.
-
Quenching: If the reaction involved reactive species (e.g., hydrides, strong bases), quench carefully before disposal.
-
Phase Separation:
-
Organic Phase: Collect in "Non-Halogenated Organic" waste.[1] Verify pH is >7.
-
Aqueous Phase: If the compound has partitioned into the aqueous phase (it is moderately polar due to the -OH group), collect as "Aqueous Toxic Waste." Do not sewer.
-
-
Trace Contamination (Glassware): Triple rinse glassware with acetone. Collect rinsate in the organic waste container.
Emergency Response: Spill Management
Workflow: Immediate containment followed by chemical deactivation.
Figure 1: Critical workflow for managing spills of nitrile-containing furan derivatives.
Waste Stream Decision Matrix
Use this logic flow to determine the correct waste container.
Figure 2: Decision matrix for segregating 5-(Hydroxymethyl)furan-2-carbonitrile waste streams.
References
-
National Institutes of Health (NIH) / PubChem. Nitrile Hydrolysis and Reactivity Profile. Available at: [Link]
-
Massachusetts Institute of Technology (MIT). EHS: Procedures for Disposing of Hazardous Waste (Organic Nitriles). Available at: [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Hydroxymethyl)furan-2-carbonitrile
As researchers and professionals in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-(Hydroxymethyl)furan-2-carbonitrile, a bifunctional molecule incorporating both a furan ring and a nitrile group, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment and Risk Mitigation
Before any handling of 5-(Hydroxymethyl)furan-2-carbonitrile, a thorough risk assessment is paramount. This compound is classified as an irritant.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.
Key Potential Hazards:
-
Skin and Eye Irritation: Many furan and nitrile derivatives are known to cause skin and eye irritation.[2][4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]
-
Toxicity: Nitrile compounds, while generally less acutely toxic than inorganic cyanides, are still considered toxic materials.[1]
The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure. This is achieved through a combination of engineering controls, administrative controls, and finally, personal protective equipment.
Engineering and Administrative Controls: The First Line of Defense
PPE is the last line of defense. Before relying on PPE, all feasible engineering and administrative controls must be implemented to minimize direct contact with the chemical.
-
Engineering Controls:
-
Fume Hood: All handling of 5-(Hydroxymethyl)furan-2-carbonitrile, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is crucial for preventing the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Personal Protective Equipment (PPE): A Detailed Selection Guide
The selection of appropriate PPE is critical for preventing exposure. The following table outlines the recommended PPE for handling 5-(Hydroxymethyl)furan-2-carbonitrile.
| Body Part | PPE Recommendation | Rationale and Key Considerations |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents used to dissolve furan and nitrile compounds.[7] They are a suitable choice for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide. Always double-glove to provide an extra layer of protection. |
| Eyes | Safety Goggles with Side Shields or a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and aerosols.[5][6][8] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory Coat | A flame-resistant lab coat that fastens securely is essential to protect the skin and personal clothing from contamination. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory | N95 Respirator (or higher) | When handling the solid compound outside of a fume hood (a practice that should be strictly avoided) or if there is a risk of aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used. Proper fit testing is mandatory for all respirator users. |
Procedural Workflow for Safe Handling
The following workflow diagram illustrates the critical steps for safely handling 5-(Hydroxymethyl)furan-2-carbonitrile in a laboratory setting.
Caption: A procedural workflow for the safe handling of 5-(Hydroxymethyl)furan-2-carbonitrile.
Donning and Doffing of PPE: A Critical Procedure
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a fit check and don the respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator: If worn, remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Waste Disposal: A Responsible Approach
All materials contaminated with 5-(Hydroxymethyl)furan-2-carbonitrile must be treated as hazardous chemical waste.
Waste Segregation and Disposal Plan:
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, weigh paper, and any other solid materials that have come into contact with the chemical. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes reaction mixtures, and solvent rinses from cleaning glassware. Do not mix with incompatible waste streams. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes contaminated needles and syringes. |
All waste containers must be clearly labeled with the full chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal. Nitrile gloves, being non-biodegradable, contribute to landfill waste if not disposed of as chemical waste when contaminated.[9][10]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill. For large spills, evacuate the laboratory and contact your institution's emergency response team.
Conclusion: A Culture of Safety
The safe handling of 5-(Hydroxymethyl)furan-2-carbonitrile is not merely about following a set of rules but about fostering a culture of safety and vigilance. By understanding the potential hazards, implementing robust engineering and administrative controls, and diligently using the correct personal protective equipment, we can ensure the well-being of our researchers while advancing scientific discovery. Always prioritize obtaining the specific Safety Data Sheet for any chemical you work with and use it as the primary source of safety information.
References
- API Furan-2. (2019, January 8). Personal Protective Equipment advice is contained in Section 8 of the SDS.
- Chem Service. (2015, March 31). SAFETY DATA SHEET.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
- TCI Chemicals. (2025, December 10). SAFETY DATA SHEET.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- PubChem. 5-(Hydroxymethyl)furan-2-carbonitrile.
- Flinn Scientific. PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- eSafety Supplies. (2024, August 30). Environmental Impact of Nitrile Gloves: What You Need to Know.
- NIH. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems.
Sources
- 1. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-(Hydroxymethyl)furan-2-carbonitrile | C6H5NO2 | CID 3021406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apifishcare.co.uk [apifishcare.co.uk]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
